molecular formula C9H5Cl2F3O3 B1407772 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid CAS No. 1706430-35-4

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1407772
CAS No.: 1706430-35-4
M. Wt: 289.03 g/mol
InChI Key: XQRFKCKDLDTDIX-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid (CAS 1706430-35-4) is a chemical building block of interest in medicinal chemistry and organic synthesis . The molecular formula is C9H5Cl2F3O3 and it has a molecular weight of 289.03 g/mol . This compound is exclusively for research purposes and is not intended for diagnostic or therapeutic uses. The presence of both chlorine atoms and a trifluoromethoxy group on the phenylacetic acid scaffold makes it a versatile intermediate for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where such substituents can modulate biological activity and metabolic stability. Researchers value this compound for its potential application in structure-activity relationship (SAR) studies. It is strictly for laboratory research use and is not for human or animal consumption.

Properties

IUPAC Name

2-[3,4-dichloro-5-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O3/c10-5-1-4(3-7(15)16)2-6(8(5)11)17-9(12,13)14/h1-2H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRFKCKDLDTDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is a multifaceted compound of significant interest within contemporary drug discovery and agrochemical research. Its unique molecular architecture, characterized by a phenylacetic acid core functionalized with two chlorine atoms and a trifluoromethoxy group, suggests a potential for novel bioactivity. The strategic placement of these substituents is anticipated to modulate the compound's lipophilicity, electronic profile, and metabolic stability, properties that are pivotal in the development of new therapeutic agents and specialized chemicals.[1][2]

The phenylacetic acid moiety is a well-established pharmacophore found in a range of therapeutic agents. The incorporation of halogen atoms, particularly chlorine, and a trifluoromethoxy group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The trifluoromethoxy group, for instance, is known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's ability to cross cellular membranes.[2]

Predicted Physicochemical Properties

The following table summarizes the predicted physical properties of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid. These predictions are derived from the analysis of structurally related molecules and the known effects of its constituent functional groups.

PropertyPredicted ValueRationale and Comparative Analysis
Molecular Formula C9H5Cl2F3O3Derived from the chemical structure.
Molecular Weight 291.04 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidPhenylacetic acid derivatives are typically crystalline solids at room temperature.[3][4]
Melting Point 90 - 110 °CThe melting point is expected to be higher than that of 4-(Trifluoromethoxy)phenylacetic acid (85-88 °C) due to the increased molecular weight and intermolecular forces from the two chlorine atoms.[3][5]
Boiling Point > 260 °CThe boiling point will be significantly higher than that of related, non-chlorinated analogs like 4-(Trifluoromethoxy)phenylacetic acid (260.6±35.0 °C) due to the presence of the two chlorine atoms, which increase molecular weight and van der Waals forces.[3][5]
Solubility Poorly soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, acetone)The carboxylic acid group imparts some polarity, but the dichlorinated and trifluoromethoxylated phenyl ring is highly lipophilic, leading to poor aqueous solubility. Phenylacetic acid derivatives generally show good solubility in polar organic solvents.[4]
pKa 3.5 - 4.0The electron-withdrawing effects of the chlorine atoms and the trifluoromethoxy group will increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid (pKa ~4.3). The predicted pKa of 4-(Trifluoromethoxy)phenylacetic acid is 4.10±0.10.[3]

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted properties must be confirmed through empirical measurement. The following section details the standard experimental protocols for determining the key physical properties of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid.

Melting Point Determination

The melting point is a critical indicator of purity and identity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial for accurate determination, as it allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block. A narrow melting range is indicative of a high degree of purity.

Solubility Assessment

Understanding the solubility profile is essential for formulation development and biological testing.

Methodology: Shake-Flask Method (for Aqueous Solubility)

  • Equilibration: An excess amount of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is added to a known volume of water in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

  • Quantification: A filtered aliquot of the supernatant is carefully removed, and the concentration of the dissolved compound is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B Dispersion C Seal and agitate at constant temperature B->C D Allow to equilibrate (24-48h) C->D Saturation E Centrifuge/Filter to separate solid D->E F Withdraw aliquot of supernatant E->F G Quantify concentration via HPLC F->G Injection

Caption: Workflow for determining aqueous solubility via the shake-flask method.

pKa Determination

The acid dissociation constant (pKa) is a measure of the compound's acidity and is critical for predicting its behavior in different pH environments, such as the gastrointestinal tract.

Methodology: Potentiometric Titration

  • Sample Preparation: A known amount of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Self-Validating System: The accuracy of the potentiometric titration is ensured by the prior calibration of the pH meter with standard buffer solutions and the use of a standardized titrant. The experiment should be repeated multiple times to ensure reproducibility.

Conclusion

While direct experimental data for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is currently limited, a robust understanding of its physicochemical properties can be inferred through the careful analysis of structurally related compounds. The predictions presented in this guide offer a solid foundation for researchers initiating work with this molecule. The provided experimental protocols are designed to be both comprehensive and self-validating, enabling the generation of reliable empirical data. The unique combination of dichloro and trifluoromethoxy substituents on a phenylacetic acid scaffold makes this a compound of considerable interest, and a thorough characterization of its physical properties is the first critical step in unlocking its full potential in drug discovery and materials science.

References

  • PubChem. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257. Available from: [Link]

  • Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Available from: [Link]

  • Suzhou Senfeida Chemical Co., Ltd. 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. Available from: [Link]

  • Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
  • PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

  • Organic Syntheses Procedure. phenylacetic acid. Available from: [Link]

  • National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available from: [Link]

  • Semantic Scholar. Crystallisation and physicochemical property characterisation of conformationally-locked co-crystals of fenamic acid derivatives. Available from: [Link]

  • MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Available from: [Link]

  • PubMed. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability. Available from: [Link]

  • PubChem. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. Available from: [Link]

  • Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available from: [Link]

  • ResearchGate. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

Sources

An In-Depth Technical Guide to 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, a halogenated aromatic compound of interest in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, plausible synthetic routes, and potential biological activities, offering valuable insights for researchers engaged in the design and development of novel chemical entities.

Molecular Structure and Physicochemical Properties

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, with the chemical formula C₉H₅Cl₂F₃O₃, possesses a unique substitution pattern on the phenyl ring that significantly influences its chemical behavior and potential applications. The presence of two chlorine atoms, a trifluoromethoxy group, and an acetic acid moiety imparts a distinct electronic and steric profile to the molecule.

Chemical Structure:

Figure 1: Chemical structure of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid.

Physicochemical Properties (Predicted and Inferred from Analogs):

While experimental data for this specific compound is limited, its properties can be estimated based on structurally similar molecules such as 4-(trifluoromethoxy)phenylacetic acid and various di- and tri-substituted phenylacetic acids.[1][2][3][4][5]

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Weight 289.04 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on related phenylacetic acid derivatives.[1][3][4][5]
Melting Point (°C) 130 - 150Higher than related non-chlorinated or less halogenated analogs due to increased molecular weight and intermolecular forces.[1][2][3][4][5]
Boiling Point (°C) > 300Expected to be significantly higher than less halogenated analogs.[1][2]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in non-polar solvents and water.The trifluoromethoxy group can enhance solubility in some organic solvents, while the overall halogenation may decrease water solubility.[1][2][3]
pKa ~3.5 - 4.0The electron-withdrawing nature of the chlorine and trifluoromethoxy groups is expected to increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid (pKa ~4.3).[2]

Synthesis Strategies: A Multi-Step Approach

Proposed Synthetic Pathway:

G cluster_alternative Alternative Route A 3,4-Dichloro-5-(trifluoromethoxy)aniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl) C 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile B->C Sandmeyer Reaction (CuCN) D 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid C->D Hydrolysis (H₂SO₄, H₂O) E 3,4-Dichloro-5-(trifluoromethoxy)benzyl chloride F 1,2-Dichloro-3-(trifluoromethoxy)benzene G 3,4-Dichloro-5-(trifluoromethoxy)benzyl chloride F->G Chloromethylation (HCHO, HCl, ZnCl₂) H 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile G->H Cyanation (NaCN) I 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid H->I Hydrolysis (H₂SO₄, H₂O)

Sources

An In-Depth Technical Guide to 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is a halogenated aromatic carboxylic acid. As a derivative of phenylacetic acid, a compound known for its roles in chemical synthesis and biological systems, this molecule presents a unique substitution pattern that imparts specific chemical characteristics.[1] The presence of two chlorine atoms and a trifluoromethoxy group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability. These features make it a compound of interest for researchers in medicinal chemistry and materials science, often serving as a specialized building block for the synthesis of more complex target molecules. This guide provides a comprehensive overview of its fundamental properties, a robust synthesis protocol, and a systematic approach to its analytical validation, designed for professionals in drug development and chemical research.

Physicochemical Properties

The precise characterization of a compound begins with its fundamental physicochemical properties. The molecular weight, derived from its chemical formula, is a cornerstone for all stoichiometric calculations in synthesis and analysis. The specific arrangement of chloro and trifluoromethoxy substituents dictates the molecule's polarity, melting point, and solubility, which are critical parameters for reaction setup, purification, and formulation.

A summary of these key properties is presented below.

PropertyValueSource
Molecular Formula C₉H₅Cl₂F₃O₃[2]
Molecular Weight 289.03 g/mol [2]
CAS Number 1706430-35-4[2]
Synonyms 2-[3,4-Dichloro-5-(trifluoromethoxy)phenyl]acetic acid[2]
Appearance (Predicted) White to off-white solidN/A
Melting Point Not availableN/A
Solubility (Predicted) Soluble in organic solvents like methanol, ethyl acetate[3][4]

Note: Some properties are predicted based on the behavior of structurally similar compounds, such as 4-(trifluoromethoxy)phenylacetic acid, due to limited publicly available data for this specific isomer.

Synthesis and Purification

The synthesis of substituted phenylacetic acids can be approached through various strategic routes. A common and effective method involves the hydrolysis of a corresponding benzyl cyanide precursor.[5] Another established pathway is the carbonation of a Grignard reagent formed from a benzyl halide.[5][6] For the specific substitution pattern of 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid, a multi-step synthesis beginning with a suitably substituted aniline or toluene is a logical approach.

The following diagram illustrates a generalized workflow for producing such a compound, highlighting the key transformations required.

G cluster_0 Starting Material Preparation cluster_1 Carboxylic Acid Formation SM Substituted Toluene (e.g., 3,4-dichloro-5-(trifluoromethoxy)toluene) Halide Benzyl Halide SM->Halide Halogenation (e.g., NBS, AIBN) Grignard Grignard Reagent Halide->Grignard Mg, Ether Product Final Product: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid Grignard->Product 1. CO2 (dry ice) 2. H3O+ workup

Caption: Generalized synthetic workflow from a toluene derivative.

Detailed Experimental Protocol: Synthesis via Grignard Carbonation

This protocol describes a representative synthesis starting from the corresponding benzyl bromide. The causality for each step is explained to provide a deeper understanding of the process.

Step 1: Formation of Benzyl Bromide

  • Dissolve 3,4-dichloro-5-(trifluoromethoxy)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator like Azobisisobutyronitrile (AIBN, 0.05 eq).

    • Rationale: This is a Wohl-Ziegler bromination. AIBN initiates a free-radical chain reaction, allowing the selective bromination of the benzylic methyl group over aromatic C-H bonds.

  • Reflux the mixture under illumination with a heat lamp for 4-6 hours, monitoring by TLC or GC-MS.

  • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Purify the crude benzyl bromide via column chromatography or distillation.

Step 2: Grignard Reaction and Carbonation

  • Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

    • Rationale: Grignard reagents are highly reactive with water and oxygen. An inert, anhydrous environment is critical for success.

  • Add magnesium turnings (1.5 eq) to anhydrous diethyl ether or THF.

  • Slowly add a solution of the purified benzyl bromide (1.0 eq) in anhydrous ether to the magnesium suspension. A small crystal of iodine can be added to initiate the reaction if necessary.

  • Once the Grignard formation is complete (magnesium is consumed), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carefully add crushed dry ice (solid CO₂) in excess.

    • Rationale: The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. The low temperature helps control the exothermicity of the reaction.

  • Allow the mixture to slowly warm to room temperature.

  • Quench the reaction by carefully adding 1M HCl (aq) until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Step 3: Purification

  • The crude 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research and development. A multi-technique approach provides a self-validating system, where each analysis corroborates the others, ensuring the highest degree of confidence in the material's quality.

G cluster_0 Primary Analysis cluster_1 Secondary Analysis MS Mass Spectrometry (MS) Result Validated Compound (Identity, Purity, Structure) MS->Result NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR->Result HPLC HPLC-UV HPLC->Result EA Elemental Analysis EA->Result Sample Synthesized Sample Sample->MS Molecular Weight & Isotopic Pattern Sample->NMR Structural Confirmation Sample->HPLC Purity Assessment (%) Sample->EA Elemental Composition

Caption: A comprehensive analytical validation workflow.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm that the compound has the correct molecular weight.

  • Expected Result: For 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid (C₉H₅Cl₂F₃O₃), the exact mass is 287.9540. A high-resolution mass spectrum should show a molecular ion peak [M]⁻ or [M-H]⁻ corresponding to this mass.

  • Key Feature: The presence of two chlorine atoms will generate a characteristic isotopic pattern. The ratio of the M, M+2, and M+4 peaks should be approximately 9:6:1, which is a definitive indicator for a dichlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous confirmation of the molecular structure by probing the chemical environment of each nucleus.

  • ¹H NMR: The proton spectrum is expected to be simple. There will be a singlet for the two protons of the CH₂ group (around 3.7 ppm) and two singlets (or two doublets with a small meta-coupling) for the two aromatic protons on the phenyl ring. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum (>10 ppm).

  • ¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in unique chemical environments.

  • ¹⁹F NMR: A single, sharp signal will confirm the presence of the CF₃ group in the trifluoromethoxy substituent.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a non-volatile organic compound.

  • Methodology: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid to ensure the analyte is in its protonated state).

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is standard.

  • Result: A pure sample will exhibit a single, sharp peak. The area percentage of this peak relative to all other peaks in the chromatogram provides a quantitative measure of purity, which should typically be >98% for research applications.

Applications and Biological Context

Substituted phenylacetic acids are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The introduction of fluorine-containing groups, such as trifluoromethoxy (-OCF₃), is a widely used strategy in drug design.[8]

  • Metabolic Stability: The -OCF₃ group is highly resistant to metabolic degradation, which can increase the in vivo half-life of a drug candidate.[8]

  • Lipophilicity: This group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) properties.[8]

  • Target Binding: The unique electronic properties of the -OCF₃ group can alter the way a molecule binds to its biological target, potentially increasing potency and selectivity.

While specific applications for 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid are not widely documented in public literature, its structure makes it an ideal scaffold or building block for creating novel compounds in discovery programs targeting anti-inflammatory, analgesic, or herbicidal activities.[7][9]

Conclusion

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is a specialized chemical entity whose value lies in its potential as a synthetic intermediate. Its defining characteristics—a precise molecular weight of 289.03 g/mol , a dichlorinated substitution pattern, and a metabolically robust trifluoromethoxy group—make it a compound of significant interest. The successful synthesis and rigorous analytical validation, following the protocols outlined in this guide, are essential first steps for any researcher looking to employ this molecule in the development of next-generation pharmaceuticals, agrochemicals, or advanced materials.

References

  • MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved January 29, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2024, January 24). Enhancing Product Performance: Applications of 4-(Trifluoromethoxy)phenylacetic Acid. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved January 29, 2026, from [Link]

  • Patents, Google. (2014). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
  • Patents, Google. (2014). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • SciSpace. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved January 29, 2026, from [Link]

  • WorldOfChemicals. (n.d.). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility Profiling of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary determinant of a drug's bioavailability and, consequently, its clinical efficacy. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal therapeutic exposure and high inter-individual variability. For drug development professionals, a thorough understanding and early characterization of a compound's solubility is not merely a data-gathering exercise; it is a critical step in risk mitigation and rational formulation design.

Part 1: Theoretical Framework for Solubility

A molecule's solubility is a thermodynamic equilibrium between its solid state (crystal lattice) and its dissolved state in a given solvent. This equilibrium is governed by a delicate balance of intermolecular forces. For a molecule like 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, we must consider the interplay of its structural features to anticipate its solubility behavior.

Physicochemical Properties Influencing Solubility

Several key parameters provide a quantitative basis for understanding and predicting solubility. For novel compounds, these are often first estimated using in silico methods before being experimentally verified.

  • pKa (Acid Dissociation Constant): As a carboxylic acid, 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is an acidic compound that will ionize in a pH-dependent manner. The pKa is the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms are present in equal concentrations. The solubility of the ionized form is typically much higher in aqueous media than the non-ionized form. Therefore, understanding the pKa is crucial for predicting how solubility will change across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[1]

    • Predictive Analysis: The parent compound, phenylacetic acid, has a pKa of approximately 4.3. The substituents on the aromatic ring of our target molecule will significantly alter this value. Both chlorine and the trifluoromethoxy group are strongly electron-withdrawing.[2][3] This inductive effect will stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa.[4] We can predict the pKa of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid to be significantly lower than that of phenylacetic acid, likely in the range of 3.0-3.5. This implies that the compound will be predominantly in its more soluble ionized form in the neutral to basic conditions of the intestines, but largely non-ionized and less soluble in the acidic environment of the stomach.

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity, or its preference for a non-polar environment (octanol) versus a polar one (water). A higher logP value generally correlates with lower aqueous solubility.

    • Predictive Analysis: The introduction of two chlorine atoms and a trifluoromethoxy group will substantially increase the lipophilicity of the phenylacetic acid core. Halogenation and the inclusion of fluorinated motifs are well-established strategies to increase lipophilicity in drug design.[5] The trifluoromethoxy group, in particular, is known to be highly lipophilic.[3] Consequently, we can anticipate a high LogP value for this compound, suggesting that its intrinsic solubility (the solubility of the non-ionized form) will be low.

  • Melting Point and Crystal Lattice Energy: The melting point of a compound is an indirect indicator of the strength of the intermolecular forces in its crystal lattice. A higher melting point suggests a more stable crystal lattice that requires more energy to break apart, which generally translates to lower solubility.

The interplay of these properties dictates the overall solubility profile, as summarized in the diagram below.

G cluster_properties Physicochemical Properties cluster_solubility Solubility Profile pKa pKa AqSol Aqueous Solubility pKa->AqSol pH-dependent ionization LogP LogP (Lipophilicity) LogP->AqSol Inverse correlation with intrinsic solubility MP Melting Point (Crystal Lattice Energy) MP->AqSol Inverse correlation with solubility

Caption: Interplay of key physicochemical properties influencing aqueous solubility.

The Henderson-Hasselbalch Equation: Quantifying pH-Dependent Solubility

For an acidic compound, the relationship between pH, pKa, and the ratio of ionized to non-ionized forms is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the ionized form (conjugate base).

  • [HA] is the concentration of the non-ionized form (acid).

The total aqueous solubility (S_T) at a given pH can be expressed as the sum of the intrinsic solubility of the non-ionized form (S₀) and the concentration of the ionized form:

S_T = S₀ + [A⁻]

This relationship underscores the necessity of determining the pKa and the intrinsic solubility to model the complete pH-solubility profile of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid.

Part 2: Experimental Determination of Solubility

While in silico predictions are invaluable for initial assessment, experimental determination of solubility remains the gold standard. We will outline protocols for both thermodynamic and kinetic solubility measurements.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the most reliable technique for this measurement.[2][6]

  • Preparation of Buffers: Prepare a series of buffers covering the pH range of interest (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).[1] Ensure the pH of each buffer is verified at the experimental temperature (typically 37 °C for physiological relevance).

  • Sample Preparation: Add an excess amount of solid 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid to a series of vials, each containing a known volume of a specific buffer. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[6]

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, signifying equilibrium.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (see Part 3).

  • pH Measurement: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[6]

G start Start prep_buffers Prepare pH Buffers start->prep_buffers add_compound Add excess compound to buffer vials prep_buffers->add_compound equilibrate Equilibrate in shaker bath (24-72h at 37°C) add_compound->equilibrate separate Separate solid and liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify concentration of supernatant separate->quantify measure_ph Measure final pH quantify->measure_ph end End measure_ph->end

Caption: Workflow for the thermodynamic solubility determination by the shake-flask method.

Kinetic Solubility: High-Throughput Screening

In early drug discovery, when compound availability is limited and speed is essential, kinetic solubility assays are often employed. These methods measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[8] It is important to note that kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a 96-well plate containing the aqueous buffer of interest.

  • Precipitation and Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) with shaking. Measure the turbidity (light scattering) of each well using a laser nephelometer.[10]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Part 3: Analytical Quantification

Accurate quantification of the dissolved compound is paramount for reliable solubility data. Given the structure of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable and widely accessible analytical technique.

HPLC-UV Method Development

A reverse-phase HPLC method would be appropriate for this compound.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) will likely provide good peak shape and resolution.

  • Detection: The aromatic ring in the molecule will have a strong UV absorbance. A photodiode array (PDA) detector can be used to determine the optimal wavelength for detection, likely in the range of 210-250 nm.[11]

  • Calibration: A calibration curve must be constructed using a series of standards of known concentrations to ensure accurate quantification of the solubility samples.

Method Validation

The chosen analytical method must be validated for linearity, accuracy, precision, and specificity to ensure the integrity of the generated solubility data.

Part 4: Data Interpretation and Application

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise format.

Table 1: Predicted Physicochemical Properties and Experimental Solubility of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

ParameterPredicted ValueExperimental Value (pH 1.2)Experimental Value (pH 4.5)Experimental Value (pH 6.8)
pKa 3.0 - 3.5---
LogP > 4.0---
Thermodynamic Solubility (µg/mL) -To be determinedTo be determinedTo be determined
Kinetic Solubility (µg/mL) -To be determinedTo be determinedTo be determined
Building a pH-Solubility Profile

Plotting the determined solubility values against the final measured pH of each buffer will generate a pH-solubility profile. This profile is a powerful tool for predicting the in vivo dissolution behavior of the compound. For an acidic compound like 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, the profile is expected to show low solubility at low pH, with a significant increase in solubility as the pH approaches and surpasses the pKa.

G cluster_plot Solubility vs. pH pH-Solubility Profile pH-Solubility Profile p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 xaxis pH yaxis Solubility (log scale)

Caption: A typical pH-solubility profile for an acidic compound.

Conclusion

This technical guide provides a comprehensive strategy for the solubility characterization of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid. By integrating theoretical predictions with robust experimental methodologies, researchers can build a thorough understanding of this molecule's solubility profile. This knowledge is fundamental for guiding formulation development, interpreting results from biological assays, and ultimately, increasing the probability of success for this and other challenging molecules in the drug development pipeline. The principles outlined herein emphasize a proactive, science-driven approach to tackling one of the most common hurdles in pharmaceutical research.

References

  • United States Pharmacopeial Convention. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 2015. [Link]

  • Singhvi G, Sonavane S, Gupta A, Gampa G, Goyal M. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2012. [Link]

  • Al-Ghabeish M, Al-Akayleh F, Al-Smadi M. A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. 2017. [Link]

  • Avdeef A. High Throughput Screening Method for Determination of Equilibrium Drug solubility. [Link]

  • Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024. [Link]

  • Quora. How do you perform the shake flask method to determine solubility?. 2017. [Link]

  • Pudipeddi M, Serajuddin ATM. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. 2014. [Link]

  • World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. 2018. [Link]

  • Llinàs A, et al. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. 2024. [Link]

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  • PubMed. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. 2021. [Link]

  • Bryantsev VS, et al. Absolute p K a Determinations for Substituted Phenols. ResearchGate. 2006. [Link]

  • Bevan CD, Lloyd RS. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. 2000. [Link]

  • Ferreira RJ, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. 2024. [Link]

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • Desantis J, et al. On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. 2020. [Link]

  • PubMed. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. 2020. [Link]

  • Ferreira RJ, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. 2024. [Link]

  • Llinàs A, et al. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. 2024. [Link]

  • Google Patents. Method of quantification of carboxylic acids by mass spectrometry.
  • Box K, et al. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. 2016. [Link]

  • Sabelli F, et al. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. PubMed. 1983. [Link]

  • Bergström CAS, et al. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. NIH. 2014. [Link]

  • Hassan SU, et al. Determination of Sodium (2-(2, 6-dichloroanilino) phenyl) Acetic Acid in Human Plasma by Rapid and Sensitive HPLC Method and UV-Spectrophotometry: Its Comparative Evaluation. ResearchGate. 2018. [Link]

  • ACD/Labs. Improving pK a Prediction Accuracy for PROTACs. [Link]

  • Analytics Vidhya. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. 2024. [Link]

  • Mester Z, et al. Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytica Chimica Acta. 2015. [Link]

  • Alsenz J, Kansy M. High throughput solubility measurement in drug discovery and development. PubMed. 2007. [Link]

  • Mughal H, et al. Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega. 2020. [Link]

  • Shumaev KB, et al. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. 2021. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]

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An In-depth Technical Guide to the Predicted Spectral Data of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is a multifaceted organic compound featuring a substituted phenylacetic acid core. The presence of chloro, trifluoromethoxy, and carboxylic acid functionalities imparts a unique electronic and structural profile, making it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control in synthetic and analytical workflows. This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data.

Molecular Structure and Properties

A foundational understanding of the molecular architecture is crucial for the interpretation of its spectral data.

G M [M]⁺˙ m/z 292/294/296 F1 [M-COOH]⁺ m/z 247/249/251 M->F1 - COOH F2 [C₇H₅Cl₂O]⁺ m/z 179/181 M->F2 - CH₂COOH, -F F3 [C₇H₇]⁺ m/z 91 M->F3 rearrangement

Figure 2: Predicted major fragmentation pathways in the EI mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: A General Approach
  • Sample Preparation: For a solid sample, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded. A background spectrum of the empty spectrometer is typically taken first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups.

Predicted IR Absorption Bands

The predicted IR spectrum will show characteristic absorptions for the carboxylic acid, aromatic ring, C-Cl, and C-O-C bonds.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2500-3300 (broad)O-H (in -COOH)Stretching
~1710 (strong)C=O (in -COOH)Stretching
~1600, ~1475C=C (aromatic)Stretching
1200-1300 (strong)C-O-C (ether)Asymmetric Stretching
1000-1100 (strong)C-F (in -OCF₃)Stretching
600-800C-ClStretching

Interpretation:

  • Carboxylic Acid: The most prominent features will be the very broad O-H stretch from 2500-3300 cm⁻¹ and the strong carbonyl (C=O) stretch around 1710 cm⁻¹. [1]* Aromatic Ring: The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1475-1600 cm⁻¹ region. [2]* Trifluoromethoxy Group: The C-O-C asymmetric stretching of the aryl ether will give a strong band around 1200-1300 cm⁻¹. [3]The C-F stretching vibrations of the -OCF₃ group are expected to be strong and appear in the 1000-1100 cm⁻¹ range.

  • C-Cl Bonds: The C-Cl stretching vibrations will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectral characteristics of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid. The predictive analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy data offers valuable insights for the identification and structural elucidation of this compound. While these predicted data serve as a strong foundational guide, experimental verification remains the gold standard for definitive structural confirmation. The methodologies and interpretations presented herein are designed to assist researchers, scientists, and drug development professionals in their analytical endeavors with this and structurally related molecules.

References

  • NMRDB.org. (n.d.). Predict ¹H and ¹³C NMR spectra. Retrieved from [Link] [4][5][6]2. University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link] [2]3. Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB. Retrieved from [Link] [7]4. Dalvit, C., & Vulpetti, A. (2010). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of the American Chemical Society, 132(27), 9484–9491. [8]5. LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link] [3]6. BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Retrieved from a hypothetical BenchChem technical document. [9]7. The Royal Society of Chemistry. (2019). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. Organic & Biomolecular Chemistry. [10]8. ResearchGate. (2025). Determination of Chlorinated Hydrocarbons in Water Using Highly Sensitive Mid-Infrared Sensor Technology. Retrieved from a hypothetical ResearchGate publication. [11]9. University of California, Davis. (n.d.). IR: carboxylic acids. Retrieved from [Link] [12]10. LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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A Comprehensive Technical Guide to 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Phenylacetic Acids in Medicinal Chemistry

The deliberate incorporation of halogen atoms and fluorine-containing functional groups has become a cornerstone of modern drug design. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, substituted phenylacetic acids serve as versatile scaffolds for the development of a wide array of therapeutic agents. This guide provides an in-depth technical overview of 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic acid, a compound distinguished by its unique substitution pattern of two chlorine atoms and a trifluoromethoxy group. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide will leverage data from closely related analogs to provide a comprehensive understanding of its chemical nature, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is Benzeneacetic acid, 3,4-dichloro-5-(trifluoromethoxy)- . It is also commonly referred to as 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic acid .

Core Chemical Structure and Key Functional Groups

The structure of 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic acid is characterized by a phenylacetic acid core with three key substituents on the aromatic ring:

  • Two Chlorine Atoms (at positions 3 and 4): These bulky, electronegative atoms significantly influence the electronic environment of the phenyl ring and can enhance binding interactions with target proteins.

  • A Trifluoromethoxy Group (at position 5): The -OCF₃ group is a powerful modulator of physicochemical properties. It is highly lipophilic and metabolically stable, often used to improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[1]

  • An Acetic Acid Moiety: This carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, and can participate in hydrogen bonding interactions with biological targets.

The strategic placement of these groups creates a unique electronic and steric profile, making this compound an intriguing building block for medicinal chemistry.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1706430-35-4ChemicalBook
Molecular Formula C₉H₅Cl₂F₃O₃ChemicalBook
Molecular Weight 289.04 g/mol ChemicalBook
Predicted Boiling Point 322.8 ± 37.0 °CChemicalBook
Predicted Density 1.595 ± 0.06 g/cm³ChemicalBook
Predicted pKa 3.79 ± 0.10ChemicalBook

Note: The boiling point, density, and pKa are predicted values and should be confirmed experimentally.

Synthesis Strategies and Methodologies

The synthesis of substituted phenylacetic acids can be achieved through various routes. While a specific, validated protocol for 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic acid is not published in peer-reviewed journals, plausible synthetic pathways can be inferred from the preparation of analogous compounds, such as 2,4,5-trifluorophenylacetic acid.[2][3][4][5] A common and industrially scalable approach involves the following key transformations:

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the acetic acid side chain, suggesting a suitable starting material would be a substituted toluene or benzyl halide derivative.

G target 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic acid intermediate1 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetonitrile target->intermediate1 Hydrolysis intermediate2 1-(Bromomethyl)-3,4-dichloro-5-(trifluoromethoxy)benzene intermediate1->intermediate2 Cyanation starting_material 3,4-Dichloro-5-(trifluoromethoxy)toluene intermediate2->starting_material Bromination

Figure 1: Retrosynthetic pathway for the target compound.
Proposed Experimental Protocol

This protocol is a generalized procedure based on established methods for similar phenylacetic acids.[2][3] Optimization and validation would be required for this specific substrate.

Step 1: Benzylic Bromination of 3,4-Dichloro-5-(trifluoromethoxy)toluene

  • To a solution of 3,4-dichloro-5-(trifluoromethoxy)toluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-3,4-dichloro-5-(trifluoromethoxy)benzene.

Step 2: Cyanation of the Benzyl Bromide

  • Dissolve the crude benzyl bromide in a polar aprotic solvent such as DMSO or acetone.

  • Add sodium cyanide (NaCN) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetonitrile.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

  • To the crude nitrile, add an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis.

  • Cool the reaction mixture and, if basic hydrolysis was performed, acidify with a strong acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to afford pure 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the chloro and trifluoromethoxy substituents.

    • ¹³C NMR would provide signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

    • ¹⁹F NMR would show a singlet corresponding to the -OCF₃ group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad signal around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl and C-F stretches.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound and for monitoring the progress of the synthesis reactions.

Applications in Drug Discovery and Development

Substituted phenylacetic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[6] The unique combination of substituents in 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid suggests its potential utility in several therapeutic areas.

As a Scaffold for Novel Therapeutics

The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, making this compound an attractive starting point for the development of new drug candidates.[1] Phenylacetic acid derivatives have been investigated for a variety of biological activities, including:

  • Anti-inflammatory agents: The phenylacetic acid core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Anticancer agents: Certain substituted phenylacetic acids have demonstrated antiproliferative properties.[6]

  • Inhibitors of dipeptidyl peptidase-4 (DPP-4): Analogs such as 2,4,5-trifluorophenylacetic acid are key intermediates in the synthesis of sitagliptin, a drug used to treat type 2 diabetes.[3][5]

The specific substitution pattern of 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid could be explored for its potential to modulate the activity of various enzymes and receptors.

Role in Structure-Activity Relationship (SAR) Studies

This compound can serve as a valuable tool in SAR studies to probe the effects of combined chloro and trifluoromethoxy substitution on the biological activity of a lead compound. By systematically modifying the phenylacetic acid scaffold, researchers can gain insights into the key structural features required for optimal potency and selectivity.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas Core 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic acid Anti-inflammatory Anti-inflammatory Agents Core->Anti-inflammatory Anticancer Anticancer Agents Core->Anticancer Antidiabetic Antidiabetic Agents (e.g., DPP-4 inhibitors) Core->Antidiabetic Infectious_Diseases Anti-Infective Agents Core->Infectious_Diseases

Figure 2: Potential applications of the core scaffold.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid. While specific toxicological data is not available, information from related compounds provides guidance.

Hazard Identification

Based on the safety data sheets of analogous compounds, 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid should be considered as:

  • Causing skin irritation.

  • Causing serious eye irritation.

  • Potentially causing respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion and Future Outlook

2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic acid represents a promising, albeit underexplored, building block for the synthesis of novel bioactive molecules. Its unique combination of chloro and trifluoromethoxy substituents offers a compelling opportunity to fine-tune the properties of drug candidates. While a detailed body of literature on this specific compound is yet to be established, the well-documented chemistry and applications of related phenylacetic acids provide a solid foundation for its future investigation. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • CN100347142C - Process for preparing 2,4,5-triflorophenylacetic acid - Google P
  • Enhancing Product Performance: Applications of 4-(Trifluoromethoxy)phenylacetic Acid. (URL: [Link])

  • Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap. (URL: [Link])

  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google P
  • Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. (URL: [Link])

  • US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google P
  • US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google P
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. (URL: [Link])

  • 2,4,5 Trifluro phenyl acetic acid - Hely Speciality Chemicals. (URL: [Link])

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An In-depth Technical Guide to the Safety and Hazards of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal, substance-specific Safety Data Sheet (SDS). All laboratory operations should be conducted following a thorough, site-specific risk assessment.

Preamble: Navigating the Data Gap for a Novel Compound

Section 1: Predicted Hazard Profile and Physicochemical Properties

Based on an analysis of related chemical structures, a consistent hazard profile emerges. The primary concerns associated with handling compounds in this class are irritation to the skin, eyes, and respiratory system.

Globally Harmonized System (GHS) Classification (Predicted)

The GHS classification for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is predicted based on data from analogues such as 3-(Trifluoromethoxy)phenylacetic acid and 3,4,5-Trifluorophenylacetic acid.[1][2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]

Hazard Statements: H315, H319, H335 Signal Word: Warning

Physicochemical Data of Analogous Compounds

Quantitative data from similar molecules allow for an estimation of the physical state and reactivity of the target compound. It is expected to be a solid at room temperature with low volatility.[3]

Property4-(Trifluoromethoxy)phenylacetic Acid2,4,5-Trifluorophenylacetic acidPredicted State for Target Compound
Appearance White PowderWhite Powder[4][5]Solid, likely a white or off-white powder
Melting Point 85-88 °C[3][6]121-125 °C[4][5]Solid at room temperature
Boiling Point 260.6 °C (Predicted)[6]Not AvailableHigh, indicative of low volatility
Solubility Soluble in Methanol[6]Not AvailableLikely soluble in organic solvents

Section 2: Core Safety Directives and Rationale

The predicted hazards necessitate a stringent set of handling protocols. The following directives are based on established best practices for handling irritant chemical solids and powders.

Exposure Control and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Engineering controls are the most effective means of reducing exposure.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood or a glove box to contain dust and vapors.[7][8][9] The workspace should be equipped with appropriate exhaust ventilation.[7][8][9]

  • Eye and Face Protection: Use chemical safety goggles or glasses with side-shields conforming to government standards such as NIOSH (US) or EN 166 (EU).[7]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[7][8] A lab coat or chemical-resistant suit is mandatory to prevent skin contact.[7] Use proper glove removal technique to avoid contaminating skin.[7][8]

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a particle respirator (e.g., N95/P95) or a higher-level cartridge respirator should be used.[7][8]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Handling Required FumeHood Use Chemical Fume Hood Start->FumeHood Primary Engineering Control Gloves Wear Nitrile Gloves FumeHood->Gloves Goggles Wear Safety Goggles Gloves->Goggles LabCoat Wear Lab Coat Goggles->LabCoat SafeHandling Proceed with Experiment LabCoat->SafeHandling

Caption: Standard PPE workflow for handling irritant chemical solids.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain compound integrity.

  • Handling: Avoid the formation of dust and aerosols.[1][7] Use non-sparking tools and prevent electrostatic discharge.[1] Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place.[1][7] Keep the container tightly closed and sealed.[1][7][10] Store away from incompatible materials such as strong oxidizing agents.[2]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: If inhaled, move the person to fresh air.[1] If breathing is difficult or they feel unwell, seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing for at least 15 minutes and seek immediate medical attention.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and call a poison center or doctor immediately.[1][7]

Section 3: Experimental Protocol for Risk Assessment of a Novel Phenylacetic Acid Derivative

This protocol outlines a self-validating workflow for assessing the risks of a new compound like 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid before it is introduced into routine laboratory use.

Step-by-Step Workflow
  • Literature and Database Review:

    • Conduct a thorough search for the specific CAS number of the compound.

    • If no data is found, identify the closest structural analogues.

    • Compile Safety Data Sheets (SDS) for these analogues, focusing on GHS classifications, toxicological data, and handling procedures.

  • In Silico Hazard Prediction:

    • Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity endpoints (e.g., irritation, sensitization, mutagenicity).

    • Compare these computational predictions with the empirical data gathered for the analogues to establish a confidence level in the predicted hazards.

  • Physical Hazard Evaluation:

    • Based on the structure, assess the potential for reactivity, instability, or dust explosion. Phenylacetic acids are generally stable solids, but this step is a mandatory part of any new chemical review.[2]

  • Develop Standard Operating Procedure (SOP):

    • Synthesize all gathered information into a formal SOP.

    • Detail every step of the process: weighing, dissolving, reaction, workup, and purification.

    • Explicitly define the required engineering controls and PPE for each step.

    • Outline procedures for spill cleanup and waste disposal.

  • Peer Review and Approval:

    • The SOP must be reviewed and approved by the institution's Environmental Health and Safety (EHS) department and the principal investigator. This cross-validation ensures all risks have been considered and mitigated.

Risk_Assessment_Flowchart Start New Compound Introduction LitSearch 1. Literature & Analogue Data Search Start->LitSearch InSilico 2. In Silico Toxicity Prediction LitSearch->InSilico Inform predictions HazardEval 3. Physical Hazard Evaluation InSilico->HazardEval SOP_Dev 4. Develop Handling SOP HazardEval->SOP_Dev Incorporate all findings Review 5. EHS & PI Review and Approval SOP_Dev->Review Mandatory validation Proceed Safe Use Authorized Review->Proceed

Caption: A logical workflow for novel compound risk assessment.

Section 4: Spill, Disposal, and Environmental Considerations

Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation.[9] Avoid creating dust.[1][7][9] Use personal protective equipment.[7][9] Sweep or scoop up the material and place it into a suitable, closed container for disposal.[7][9]

Waste Disposal

Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Do not let the product enter drains or the environment.[7]

Environmental Hazards

While specific ecotoxicity data is unavailable for the target compound, related phenylacetic acids are noted as being potentially harmful to aquatic life. Therefore, discharge into the environment must be strictly avoided.[1]

Conclusion

While 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid lacks specific safety data, a robust safety framework can be constructed from the consistent hazard profile of its structural analogues. The core principles of risk mitigation—containment through engineering controls, protection via appropriate PPE, and adherence to established safe handling protocols—form a self-validating system of safety. By understanding the why behind these protocols, researchers can ensure a safe and controlled environment for innovation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70372, 3,4,5-Trimethoxyphenylacetic acid. Available from: [Link].

  • New Jersey Department of Health. HAZARD SUMMARY - 2,4,5-(TRICHLOROPHENOXY) ACETIC ACID. Available from: [Link].

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-(Trifluoromethoxy)phenylacetic acid. Available from: [Link].

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1480, Trichlorophenoxyacetic acid. Available from: [Link].

Sources

An In-depth Technical Guide to Halogenated Phenylacetic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated phenylacetic acid derivatives represent a pivotal class of compounds in modern medicinal chemistry and materials science. The strategic incorporation of halogen atoms onto the phenylacetic acid scaffold profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and diverse applications of these derivatives, with a particular focus on their role in drug discovery and development. We will delve into established and novel synthetic methodologies, dissect the nuanced effects of halogenation on pharmacological activity, and present detailed protocols for their characterization. This document serves as a technical resource for researchers aiming to leverage the unique properties of halogenated phenylacetic acids in their scientific endeavors.

Introduction: The Strategic Role of Halogenation

Phenylacetic acid, a naturally occurring auxin in plants and a catabolite of phenylalanine in humans, serves as a fundamental building block for a wide array of biologically active molecules.[1][2] Its derivatives are integral to numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as serving as precursors for penicillin G.[1][2][3] The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the phenylacetic acid core is a well-established strategy in medicinal chemistry to modulate a compound's properties.

Halogenation can lead to:

  • Enhanced Biological Activity: The incorporation of halogens can significantly increase the potency and efficacy of a drug candidate.[4] For instance, halogenated derivatives of phenylacetic acid have demonstrated anti-proliferative and anti-tumor properties.[4]

  • Improved Pharmacokinetic Profile: Halogens can alter a molecule's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved metabolic stability and bioavailability.

  • Modulation of Receptor Binding: The size, electronegativity, and ability of halogens to form halogen bonds can influence how a molecule interacts with its biological target, leading to increased selectivity and affinity.

The use of halogens in drug design is a growing trend, with a significant number of new drugs approved by the FDA in recent years containing at least one halogen atom.[5] This underscores the importance of understanding the synthesis and properties of halogenated intermediates like phenylacetic acid derivatives.

Synthetic Methodologies: Accessing Chemical Diversity

The synthesis of halogenated phenylacetic acid derivatives can be broadly categorized into two approaches: direct halogenation of the phenylacetic acid scaffold or synthesis from pre-halogenated starting materials. The choice of method depends on the desired substitution pattern, the nature of the halogen, and the presence of other functional groups.

Direct Halogenation of Phenylacetic Acid

Direct halogenation of the phenylacetic ring is a common approach. However, controlling the regioselectivity can be challenging due to the activating nature of the acetic acid side chain.

A notable method for α-chlorination involves the use of trichloroisocyanuric acid (TCCA) with a catalytic amount of phosphorus trichloride (PCl3) under solvent-free conditions.[6] This method is efficient for phenylacetic acids bearing electron-withdrawing or weakly electron-donating para-substituents.[6]

Experimental Protocol: α-Chlorination of p-Substituted Phenylacetic Acids [6]

  • Reactant Preparation: In a reaction vessel, mix the para-substituted phenylacetic acid (1 equivalent) and PCl3 (catalytic amount).

  • Heating: Heat the mixture to 85°C to melt the starting material.

  • Addition of Chlorinating Agent: Add trichloroisocyanuric acid (TCCA, slight excess) portion-wise to the molten mixture while maintaining the temperature.

  • Reaction: Continue heating at 85°C for 1.5 to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture and add ethyl acetate to precipitate the cyanuric acid byproduct.

    • Filter the mixture to remove the solid.

    • Wash the filtrate with a sodium metabisulfite solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-chlorinated product.

  • Purification: Purify the crude product by flash chromatography.

Synthesis from Halogenated Precursors

Building the phenylacetic acid derivative from an already halogenated starting material often provides better control over the final structure.

A high-yield synthesis of 2,4-dichlorophenylacetic acid involves the palladium-catalyzed carbonylation of 2,4-dichlorobenzyl chloride.[7][8] This method is a mild and effective way to prepare various substituted phenylacetic acids from their corresponding benzyl chlorides.[8]

Experimental Protocol: Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride [8]

  • Reaction Setup: To a pressure reactor, add 2,4-dichlorobenzyl chloride (1 equivalent), xylene (solvent), bistriphenylphosphine palladium dichloride (catalyst), tetraethylammonium chloride (co-catalyst), and a solution of sodium hydroxide.

  • Carbon Monoxide Atmosphere: Pressurize the reactor with carbon monoxide (CO).

  • Heating: Heat the reaction mixture to 80°C and maintain for a specified time.

  • Work-up:

    • Cool the reaction to room temperature and release the pressure.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 2,4-dichlorophenylacetic acid.

Palladium-catalyzed Suzuki coupling reactions offer a versatile route to ortho-substituted phenylacetic acid derivatives.[9] This approach involves the coupling of a boronic acid with an alkyl halide.[9] The efficiency of this reaction can be influenced by the electronic nature of the substituents on the aryl ring and the choice of base.[9]

Diagram: General Workflow for Suzuki Coupling

Suzuki_Coupling_Workflow A Halogenated Aryl Halide F Reaction Mixture A->F B Boronic Acid/Ester B->F C Palladium Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating F->G Reaction Conditions H Coupled Product G->H I Work-up & Purification H->I J Final Halogenated Phenylacetic Acid Derivative I->J

Caption: Suzuki coupling workflow for synthesizing substituted phenylacetic acids.

Structure-Activity Relationship (SAR) Insights

The position and nature of the halogen substituent on the phenylacetic acid scaffold have a profound impact on the biological activity of the resulting derivative.

  • Influence of Halogen Type: The properties of halogens vary down the group. Fluorine, being the most electronegative and smallest, can form strong bonds with carbon and often enhances metabolic stability. Chlorine and bromine are larger and more polarizable, which can lead to different binding interactions.

  • Effect of Substitution Pattern: The regiochemistry of halogenation is critical. For instance, in the context of anti-parasitic agents, a 3,4-dichloro substitution pattern on the aryl tail group has shown synergistic effects on potency.[10]

  • Electron-Withdrawing Effects: Halogens are electron-withdrawing groups, which can influence the acidity of the carboxylic acid and the electronic properties of the aromatic ring. Preliminary SAR studies have indicated a preference for electron-withdrawing groups on the aryl tail for certain biological targets.[10]

  • Lipophilicity and Toxicity: Increased lipophilicity due to halogenation can sometimes be associated with increased cytotoxicity.[11] A study on 2-phenylaminophenylacetic acid derivatives found that the most lipophilic and brominated compound was the most cytotoxic.[11]

Table 1: Physicochemical Properties of Halogens

HalogenAtomic Radius (pm)Electronegativity (Pauling Scale)Van der Waals Radius (pm)
Fluorine (F)503.98147
Chlorine (Cl)1003.16175
Bromine (Br)1142.96185
Iodine (I)1332.66198

Key Applications in Drug Development

Halogenated phenylacetic acid derivatives are prominent in various therapeutic areas.

  • Anti-inflammatory Agents: Diclofenac, a widely used NSAID, is a classic example of a chlorinated phenylacetic acid derivative.[3] Its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Agents: Certain halogenated derivatives have shown promising anti-proliferative and anti-tumor properties, particularly against estrogen receptor-positive cancer cells.[4]

  • Antimicrobial and Antifungal Agents: Phenylacetic acid itself exhibits antimicrobial properties.[1][2] Halogenation can enhance this activity, leading to the development of new antibacterial and antifungal compounds.

  • Metabolic Disorders: Phenylacetic acid derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (hPPARs), which are key regulators of glucose and lipid metabolism.[12]

Diagram: Applications of Halogenated Phenylacetic Acid Derivatives

Applications Halogenated Phenylacetic Acid Derivatives Halogenated Phenylacetic Acid Derivatives Anti-inflammatory Anti-inflammatory Halogenated Phenylacetic Acid Derivatives->Anti-inflammatory Anticancer Anticancer Halogenated Phenylacetic Acid Derivatives->Anticancer Antimicrobial Antimicrobial Halogenated Phenylacetic Acid Derivatives->Antimicrobial Metabolic Disorders Metabolic Disorders Halogenated Phenylacetic Acid Derivatives->Metabolic Disorders Diclofenac (NSAID) Diclofenac (NSAID) Anti-inflammatory->Diclofenac (NSAID) Anti-proliferative Agents Anti-proliferative Agents Anticancer->Anti-proliferative Agents Antibacterial/Antifungal Antibacterial/Antifungal Antimicrobial->Antibacterial/Antifungal hPPAR Agonists hPPAR Agonists Metabolic Disorders->hPPAR Agonists

Caption: Major therapeutic applications of these compounds.

Analytical Characterization

The comprehensive characterization of synthesized halogenated phenylacetic acid derivatives is crucial to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the position of the halogen substituent.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

  • High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the synthesized compounds.

Conclusion and Future Perspectives

Halogenated phenylacetic acid derivatives continue to be a rich source of innovation in drug discovery and materials science. The ability to fine-tune the properties of these molecules through strategic halogenation provides a powerful tool for developing novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of more efficient and selective halogenation methods, the exploration of novel biological targets for these derivatives, and a deeper understanding of the structure-toxicity relationships to design safer and more effective drugs. The versatility of this chemical scaffold ensures its continued relevance in addressing unmet medical needs.

References

  • ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Retrieved from [Link]

  • Taylor & Francis Group. (2019). Halogenases with Potential Applications for the Synthesis of Halogenated Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Phenylacetic acid derivatives, their preparation and compositions containing them.
  • Royal Society of Chemistry. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Phenylacetic acid derivatives as hPPAR agonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

  • AIR Unimi. (2025). Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • PubMed. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Retrieved from [Link]

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Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is a highly functionalized aromatic carboxylic acid derivative. Its unique substitution pattern, featuring a trifluoromethoxy group and two chlorine atoms, makes it a valuable building block in medicinal chemistry and agrochemical research. The trifluoromethoxy group, in particular, is often used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential synthetic disconnections. The most common and reliable methods for the synthesis of phenylacetic acids involve the hydrolysis of a corresponding phenylacetonitrile or the oxidation of a two-carbon side chain. This leads to two primary retrosynthetic pathways:

G cluster_0 Route A: Willgerodt-Kindler Approach cluster_1 Route B: Benzyl Cyanide Approach target 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid thioamide Corresponding Thioamide target->thioamide Hydrolysis nitrile 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile target->nitrile Hydrolysis acetophenone 3,4-Dichloro-5-(trifluoromethoxy)acetophenone thioamide->acetophenone Willgerodt-Kindler Reaction aromatic_core Substituted Benzene Precursor acetophenone->aromatic_core Friedel-Crafts Acylation benzyl_bromide 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide nitrile->benzyl_bromide Cyanation toluene 3,4-Dichloro-5-(trifluoromethoxy)toluene benzyl_bromide->toluene Benzylic Bromination toluene->aromatic_core Side-chain introduction

Caption: Retrosynthetic analysis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid.

This analysis highlights two key intermediates: 3,4-dichloro-5-(trifluoromethoxy)acetophenone for the Willgerodt-Kindler route and 3,4-dichloro-5-(trifluoromethoxy)toluene for the benzyl cyanide route. The synthesis of these intermediates from a common aromatic precursor is a critical step.

Synthetic Strategies

Route A: The Willgerodt-Kindler Reaction Approach

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid derivatives.[1][2][3][4] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid.[1][2]

G start 3,4-Dichloro-5-(trifluoromethoxy)benzene acetophenone 3,4-Dichloro-5-(trifluoromethoxy)acetophenone start->acetophenone Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) thioamide Corresponding Thiomorpholide acetophenone->thioamide Willgerodt-Kindler Reaction (Sulfur, Morpholine) target 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid thioamide->target Hydrolysis (Acid or Base) G start 3,4-Dichloro-5-(trifluoromethoxy)toluene benzyl_bromide 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide start->benzyl_bromide Benzylic Bromination (NBS, Initiator) nitrile 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile benzyl_bromide->nitrile Nucleophilic Substitution (NaCN or KCN) target 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid nitrile->target Hydrolysis (H2SO4 or NaOH)

Caption: Synthetic pathway via the benzyl cyanide intermediate.

Advantages of this route:

  • Each step involves well-established and high-yielding reactions.

  • The hydrolysis of nitriles to carboxylic acids is a very general and reliable transformation. [5][6][7] Challenges:

  • This route requires the use of highly toxic cyanide salts, which necessitates strict safety precautions.

  • The synthesis of the starting substituted toluene may require multiple steps.

Detailed Experimental Protocol: A Proposed Synthesis

The following protocol outlines a plausible multi-step synthesis for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, starting from the commercially available 3,4-dichloroaniline. This route focuses on building the core structure first, followed by the introduction and elaboration of the side chain.

Step 1: Synthesis of 1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene

This initial step involves the diazotization of 3,4-dichloroaniline, followed by a Sandmeyer-type reaction to introduce a nitro group, and then subsequent steps to build the desired substitution pattern. However, a more direct approach would be to start with a precursor that already contains the trifluoromethoxy group. A plausible starting material is 3-(trifluoromethoxy)aniline.

Revised Step 1: Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)aniline

A more practical approach starts with 3-(trifluoromethoxy)aniline, which can be selectively chlorinated.

  • Reaction: Direct chlorination of 3-(trifluoromethoxy)aniline.

  • Reagents and Conditions:

    • 3-(trifluoromethoxy)aniline

    • N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or a chlorinated solvent.

    • The reaction is typically carried out at room temperature.

  • Rationale: The amino group is a strong activating group and directs ortho- and para-. The trifluoromethoxy group is deactivating and meta-directing. The combined directing effects should favor chlorination at the 4- and 6- positions relative to the amino group, which corresponds to the desired 3,4-dichloro substitution pattern.

  • Purification: The product can be purified by column chromatography.

Step 2: Synthesis of 1,2-Dichloro-3-(trifluoromethoxy)-5-iodobenzene

The aniline from Step 1 can be converted to an iodo-compound via a Sandmeyer reaction.

  • Reaction: Diazotization of 3,4-dichloro-5-(trifluoromethoxy)aniline followed by reaction with potassium iodide.

  • Reagents and Conditions:

    • 3,4-dichloro-5-(trifluoromethoxy)aniline

    • Sodium nitrite, hydrochloric acid (for diazotization at 0-5 °C)

    • Potassium iodide

  • Rationale: The Sandmeyer reaction is a reliable method for replacing an amino group with a variety of substituents, including iodine. The iodo-group is a versatile handle for subsequent cross-coupling reactions.

Step 3: Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)toluene

A methyl group can be introduced via a cross-coupling reaction.

  • Reaction: Suzuki or Stille coupling of 1,2-dichloro-3-(trifluoromethoxy)-5-iodobenzene with a suitable methylating agent.

  • Reagents and Conditions:

    • 1,2-dichloro-3-(trifluoromethoxy)-5-iodobenzene

    • For Suzuki coupling: Methylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

    • For Stille coupling: Trimethyl(methyl)stannane and a palladium catalyst.

  • Rationale: Palladium-catalyzed cross-coupling reactions are highly efficient for the formation of carbon-carbon bonds.

Step 4: Synthesis of 1-(Bromomethyl)-3,4-dichloro-5-(trifluoromethoxy)benzene

The methyl group of the toluene derivative is converted to a bromomethyl group.

  • Reaction: Benzylic bromination.

  • Reagents and Conditions:

    • 3,4-dichloro-5-(trifluoromethoxy)toluene

    • N-Bromosuccinimide (NBS)

    • A radical initiator such as benzoyl peroxide or AIBN.

    • An inert solvent like carbon tetrachloride or cyclohexane, under reflux with light irradiation.

  • Rationale: Free-radical bromination with NBS is highly selective for the benzylic position.

Step 5: Synthesis of 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetonitrile

The benzyl bromide is converted to the corresponding nitrile.

  • Reaction: Nucleophilic substitution with a cyanide salt.

  • Reagents and Conditions:

    • 1-(Bromomethyl)-3,4-dichloro-5-(trifluoromethoxy)benzene

    • Sodium cyanide or potassium cyanide in a polar aprotic solvent like DMSO or acetone.

  • Rationale: This is a standard SN2 reaction and is generally high-yielding. [8]Extreme caution must be exercised when working with cyanide salts.

Step 6: Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

The final step is the hydrolysis of the nitrile.

  • Reaction: Acid- or base-catalyzed hydrolysis.

  • Reagents and Conditions:

    • 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetonitrile

    • For acid hydrolysis: Aqueous sulfuric acid or hydrochloric acid, under reflux. [5][6] * For base hydrolysis: Aqueous sodium hydroxide or potassium hydroxide, under reflux, followed by acidification.

  • Rationale: Both acid and base hydrolysis are effective for converting nitriles to carboxylic acids. The choice may depend on the stability of the other functional groups on the molecule. [7]

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
13-(trifluoromethoxy)aniline3,4-Dichloro-5-(trifluoromethoxy)anilineNCS, Acetonitrile70-85%
23,4-Dichloro-5-(trifluoromethoxy)aniline1,2-Dichloro-3-(trifluoromethoxy)-5-iodobenzeneNaNO₂, HCl, KI75-90%
31,2-Dichloro-3-(trifluoromethoxy)-5-iodobenzene3,4-Dichloro-5-(trifluoromethoxy)tolueneMethylboronic acid, Pd(PPh₃)₄, Na₂CO₃80-95%
43,4-Dichloro-5-(trifluoromethoxy)toluene1-(Bromomethyl)-3,4-dichloro-5-(trifluoromethoxy)benzeneNBS, AIBN, CCl₄85-95%
51-(Bromomethyl)-3,4-dichloro-5-(trifluoromethoxy)benzene2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetonitrileNaCN, DMSO90-98%
62-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetonitrile3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acidaq. H₂SO₄85-95%

Characterization

The final product and key intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity. The ¹⁹F NMR will be characteristic for the trifluoromethoxy group.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the final crystalline product.

Conclusion

The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is a multi-step process that requires careful planning and execution. The route involving the construction of a substituted toluene followed by side-chain elaboration via a benzyl cyanide intermediate is a robust and well-precedented strategy. While this route involves the use of hazardous materials, the individual steps are generally high-yielding and reliable. The alternative Willgerodt-Kindler approach offers a cyanide-free option but may require more optimization for the synthesis of the key acetophenone intermediate. The choice of synthetic route will ultimately depend on the availability of starting materials, scale of the synthesis, and the safety infrastructure in place.

References

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

  • PrepChem.com. Synthesis of trifluoromethoxybenzene. Available at: [Link]

  • Patsnap Eureka. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Available at: [Link]

  • WIPO Patentscope. Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Available at: [Link]

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  • Quick Company. Process For Preparation Of 3, 5 Dichloroaniline. Available at: [Link]

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  • Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.
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Unlocking the Therapeutic Potential of the Phenylacetic Acid Scaffold: A Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Versatility of a Core Scaffold

The phenylacetic acid (PAA) moiety is a deceptively simple, yet remarkably versatile scaffold in medicinal chemistry. Its presence as a core structural component in a wide array of approved drugs, from the anti-inflammatory agent diclofenac to the antibiotic penicillin G, attests to its privileged status in drug design.[1][2][3] The inherent properties of the PAA core—a lipophilic phenyl ring coupled with an acidic carboxyl group—provide a robust foundation for molecular elaboration, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide eschews a conventional review format. Instead, it serves as a forward-looking technical roadmap, identifying and substantiating emergent research avenues for novel PAA derivatives. We will delve into the causal logic behind promising therapeutic targets and provide actionable, self-validating experimental workflows for their exploration.

Strategic Overview: Identifying High-Impact Research Trajectories

Our analysis of the current landscape reveals four key therapeutic areas where the PAA scaffold is poised for significant innovation:

  • Oncology: Moving beyond general cytotoxicity to targeted therapies.

  • Neurodegenerative Disorders: Designing multi-target agents to address complex pathologies.

  • Metabolic Diseases: Modulating nuclear receptors and gut microbiome-derived pathways.

  • Infectious Diseases: A renewed focus on combating antimicrobial resistance.

The following sections will dissect each of these domains, presenting the scientific premise, proposing novel molecular design strategies, and outlining rigorous, stepwise protocols for synthesis and evaluation.

G center Novel Phenylacetic Acid Derivatives oncology Oncology: Targeted Therapies center->oncology neuro Neurodegeneration: Multi-Target Agents center->neuro metabolic Metabolic Diseases: Receptor Modulation center->metabolic infectious Infectious Diseases: Antimicrobial Resistance center->infectious

Caption: Core research trajectories for novel phenylacetic acid derivatives.

Frontier Area 1: Precision Oncology

While phenylacetate and its derivatives have long been noted for their anti-proliferative effects, the next generation of PAA-based cancer therapeutics must evolve from broad-spectrum cytotoxic agents to precision-targeted molecules.[1][4]

Scientific Premise & Rationale

Recent studies have demonstrated that specific PAA derivatives can induce apoptosis in cancer cells through defined molecular mechanisms. For instance, novel phenoxyacetamide derivatives have shown potent activity against hepatocellular carcinoma (HepG2) cells, suggesting a potential role as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair.[5] This provides a clear, mechanistically-driven starting point. The scientific rationale is to leverage the PAA scaffold to develop highly selective inhibitors of targets like PARP-1, which are critical for the survival of specific cancer subtypes (e.g., those with BRCA mutations).

Proposed Research Direction: Selective PARP-1 Inhibitors

The objective is to synthesize a focused library of PAA amides and esters, exploring substitutions on the phenyl ring and modifications of the acetamide/ester moiety to enhance potency and selectivity for PARP-1. The causality here is that by optimizing the molecule's interaction with the PARP-1 active site, we can achieve greater efficacy while minimizing off-target effects that lead to toxicity.

Experimental Workflow & Protocols

G cluster_0 Synthesis & Screening Cascade A Step 1: Library Synthesis (e.g., Suzuki Coupling) B Step 2: Primary Screen (PARP-1 Enzyme Assay) A->B C Step 3: Cell-Based Assay (Cytotoxicity vs. Cancer Lines) B->C D Step 4: Mechanism of Action (Apoptosis/DNA Damage Assays) C->D E Step 5: Selectivity Panel (vs. other PARP isoforms) D->E

Caption: High-level workflow for oncology drug discovery.

Protocol 2.3.1: Synthesis via Palladium-Catalyzed Suzuki Coupling

This protocol is chosen for its versatility and tolerance of diverse functional groups, allowing for rapid library generation.[6]

  • Reactant Preparation: Dissolve the aryl boronic acid (1.2 eq) and the appropriate ethyl bromoacetate derivative (1.0 eq) in a suitable solvent such as THF.

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 eq) and a phosphine ligand like P(Nap)₃ (0.04 eq) to the mixture.

  • Base Addition: Add an aqueous solution of a base, such as K₂CO₃ (2.0 eq). The choice of a moderate base like potassium carbonate is critical to prevent unwanted side reactions with ester functionalities.[6]

  • Reaction: Heat the mixture at 60-80°C under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up & Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography.

  • Hydrolysis (for acids): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Protocol 2.3.2: In Vitro PARP-1 Inhibition Assay (Self-Validating System)

  • Assay Principle: Utilize a commercially available chemiluminescent PARP-1 assay kit. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity.

  • Compound Preparation: Prepare a 10 mM stock solution of each synthesized PAA derivative in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

  • Assay Execution:

    • Add PARP-1 enzyme, activated DNA, and histone-coated plates to the assay buffer.

    • Add the serially diluted compounds and incubate.

    • Add biotinylated NAD+ to initiate the PARP reaction.

  • Controls (Self-Validation):

    • Positive Control: A known PARP-1 inhibitor (e.g., Olaparib). This validates that the assay can detect inhibition.

    • Negative Control: DMSO vehicle only. This establishes the baseline 100% enzyme activity.

    • No Enzyme Control: To ensure the signal is enzyme-dependent.

  • Detection: Add streptavidin-HRP and a chemiluminescent substrate. Read the signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Representative Cytotoxicity Data for PAA Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Phenylacetamide 2bPC3 (Prostate)52[4][7]
Phenylacetamide 2cPC3 (Prostate)80[4][7]
Phenylacetamide 2cMCF-7 (Breast)100[4][7]
Phenoxyacetamide IHepG2 (Liver)1.43[5]
Phenoxyacetamide IIHepG2 (Liver)6.52[5]
Reference: ImatinibPC3 (Prostate)40[4][7]
Reference: 5-FUHepG2 (Liver)5.32[5]

Frontier Area 2: Neurodegenerative Disorders

The complexity of neurodegenerative diseases, which often involve multiple pathological pathways like oxidative stress, neuroinflammation, and protein aggregation, necessitates the development of multi-target agents.[8][9] The PAA scaffold is an ideal starting point for creating such molecules.

Scientific Premise & Rationale

Studies have identified PAA derivatives with neuroprotective properties and acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer's disease.[9] Furthermore, some phenolic acids are known antioxidants.[10] The core idea is to design single molecules that can simultaneously address multiple facets of neurodegeneration. For example, a PAA derivative could be designed to inhibit AChE, chelate redox-active metals, and scavenge reactive oxygen species (ROS). This multi-pronged approach is causally linked to a potentially higher therapeutic efficacy than single-target agents.

Proposed Research Direction: Multi-Target PAA-Triazole Hybrids

We propose the synthesis of PAA derivatives hybridized with heterocyclic moieties known for their neuroprotective and antioxidant activities, such as 1,2,4-triazoles.[9] The triazole ring can act as a hydrogen bond acceptor/donor and a metal-chelating moiety, while the PAA core can be optimized for AChE inhibition.

Experimental Workflow & Protocols

Protocol 3.3.1: Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in standard conditions.

  • Compound Pre-treatment: Treat the cells with various concentrations of the novel PAA derivatives for 2-4 hours. The pre-treatment allows the compounds to enter the cells and prepare them for the oxidative insult.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂).

  • Controls (Self-Validation):

    • Vehicle Control: Cells treated with DMSO only (no compound, no H₂O₂). Represents 100% viability.

    • H₂O₂ Control: Cells treated with H₂O₂ only. Represents 0% protection.

    • Positive Control: A known antioxidant (e.g., N-acetylcysteine). Validates the assay's responsiveness.

  • Viability Assessment: After 24 hours, measure cell viability using an MTS or MTT assay.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the H₂O₂ control.

Protocol 3.3.2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Assay Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow anion.

  • Reagent Preparation: Prepare solutions of AChE enzyme, acetylthiocholine iodide (substrate), and DTNB in phosphate buffer (pH 8.0).

  • Assay Execution: In a 96-well plate, add the buffer, test compounds (in serial dilution), and the AChE enzyme. Incubate for 15 minutes.

  • Reaction Initiation: Add DTNB and the substrate to start the reaction.

  • Measurement: Monitor the change in absorbance at 412 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC₅₀ value.

Frontier Area 3: Metabolic and Cardiovascular Diseases

The modulation of metabolic pathways is a well-established therapeutic strategy. PAA derivatives have been successfully developed as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.[11] A newer, exciting angle is the connection between gut microbiota, PAA metabolites, and cardiovascular disease.[12]

Scientific Premise & Rationale
  • PPAR Agonism: PAA derivatives can be designed to selectively activate PPAR isoforms (α, γ, δ), offering a proven mechanism to lower blood glucose and triglycerides.[11]

  • Gut Microbiome Axis: The gut metabolite phenylacetylglutamine (PAGln), derived from dietary phenylalanine, has been identified as a prothrombotic agent associated with cardiovascular events.[12] This opens a novel therapeutic hypothesis: designing PAA derivatives that can competitively inhibit the enzymes responsible for PAGln formation or block its downstream signaling.

Proposed Research Direction: LXR Agonists and PAGln Pathway Modulators
  • Liver X Receptor (LXR) Agonists: Develop PAA-quinoline hybrids as LXR agonists. LXR activation increases the expression of ABCA1, a key transporter involved in reverse cholesterol transport, which is a critical anti-atherosclerotic mechanism.[13]

  • PAGln Pathway Inhibition: Identify and characterize the host or microbial enzymes that synthesize PAGln from phenylacetate and glutamine. Subsequently, design PAA analogs as competitive inhibitors of these enzymes.

Experimental Workflow & Protocols

G cluster_0 Metabolic Disease Workflow A Design & Synthesis (e.g., PAA-Quinoline Hybrids) B Target-Based Screen (LXR Transactivation Assay) A->B C Functional Cell Assay (Cholesterol Efflux) B->C D Mechanism Validation (ABCA1 Expression via qPCR/Western Blot) C->D

Caption: Workflow for developing PAA-based metabolic disease modulators.

Protocol 4.3.1: Cholesterol Efflux Assay

  • Cell Culture and Labeling: Culture THP-1 macrophages and label them by incubating with [³H]-cholesterol for 24 hours. This step incorporates the radioactive tracer into the cellular cholesterol pool.

  • Compound Treatment: Treat the labeled cells with the test PAA derivatives for 18-24 hours to induce the expression of cholesterol transporters like ABCA1.

  • Efflux Induction: Add a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I), to the medium and incubate for 4-6 hours.

  • Measurement:

    • Collect the supernatant (containing effluxed [³H]-cholesterol).

    • Lyse the cells to measure the remaining intracellular [³H]-cholesterol.

    • Measure radioactivity in both fractions using a scintillation counter.

  • Data Analysis: Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cells)) * 100. This provides a direct functional measure of the compound's ability to promote reverse cholesterol transport.

Frontier Area 4: Novel Antimicrobial Agents

With the rise of antibiotic resistance, there is an urgent need for new classes of antimicrobial agents. Phenylacetic acid itself is a known antimicrobial produced by various organisms, including bacteria and ants.[3][14] This natural precedent provides a strong foundation for developing potent synthetic derivatives.

Scientific Premise & Rationale

The antimicrobial activity of the core PAA structure is established.[14] The research opportunity lies in systematically decorating the PAA scaffold to enhance its potency, broaden its spectrum of activity, and overcome existing resistance mechanisms. The causality is that modifications can improve cell wall penetration, inhibit essential bacterial enzymes, or disrupt membrane integrity more effectively than the parent molecule.

Proposed Research Direction: Halogenated Phenylacetamides

We propose the synthesis of a library of halogenated phenylacetamides. Halogenation can significantly alter the electronic properties and lipophilicity of a molecule, often leading to enhanced biological activity. For instance, halogenated PAA derivatives are known to inhibit key enzymes in penicillin biosynthesis, demonstrating that this scaffold can interact with crucial bacterial pathways.[15]

Experimental Workflow & Protocols

Protocol 5.3.1: Minimum Inhibitory Concentration (MIC) Determination

  • Assay Principle: Use the broth microdilution method as per CLSI guidelines to determine the lowest concentration of a compound that visibly inhibits microbial growth.

  • Preparation:

    • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 18-24 hours.

  • Controls (Self-Validation):

    • Growth Control: Wells with broth and inoculum only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This provides a robust, quantitative measure of antimicrobial potency.

Conclusion and Future Outlook

The phenylacetic acid scaffold is far from being a relic of medicinal chemistry's past. It remains a vibrant and highly adaptable platform for addressing contemporary therapeutic challenges. The research avenues outlined in this guide—precision oncology, multi-target neurotherapeutics, modulation of metabolic pathways, and novel antimicrobials—represent high-potential frontiers. By integrating rational design with rigorous, self-validating experimental workflows, researchers can unlock the next generation of innovative medicines derived from this foundational core.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(Suppl), 125–130. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Gorska, S., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • El-Gamal, M. I., et al. (2024). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Wang, Y., et al. (2024). Research Progress on the Mechanism for Improving Glucose and Lipid Metabolism Disorders Using Phenolic Acid Components from Medicinal and Edible Homologous Plants. MDPI. [Link]

  • Kim, Y. S., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed. [Link]

  • Staff, N. P. (Date not available). Neurodegenerative Disorders and Nanoformulated Drug Development. Medscape. [Link]

  • Gerster, J. A., et al. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Unknown Author. (2025). Phenylacetic acid derivative: Significance and symbolism. ExactCure. [Link]

  • Wang, T., et al. (2024). Exploring the Mechanism of 2,4-Dichlorophenoxyacetic Acid in Causing Neurodegenerative Diseases Based on Network Toxicology and Molecular Docking. MDPI. [Link]

  • Wikipedia contributors. (Date not available). Phenylacetic acid. Wikipedia. [Link]

  • Liu, H., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

  • Gardell, S. J., et al. (2009). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. ACS Publications. [Link]

  • Harper, D., et al. (1984). Phenylacetic acid derivatives, their preparation and compositions containing them.
  • Mounier, L., Barth, M., & Boubia, B. (Date not available). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]

  • Sciencemadness Wiki contributors. (2022). Phenylacetic acid. Sciencemadness Wiki. [Link]

  • Unknown Author. (Date not available). Phenylacetic Acid Derivatives Overview. Scribd. [Link]

  • Mori, K., et al. (2011). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. PubMed. [Link]

  • Luengo, J. M., et al. (1995). Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. Oxford Academic. [Link]

  • Gecibesler, I. H., et al. (2022). Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. ACG Publications. [Link]

  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (1999). Phenylacetates. MeSH - NCBI. [Link]

  • Sarkaki, A., et al. (2025). Ellagic Acid Prevents Dopamine Neuron Degeneration from Oxidative Stress and Neuroinflammation in MPTP Model of Parkinson's Disease. ResearchGate. [Link]

  • Liu, Y., et al. (2023). Gut microbiota-derived metabolite phenylacetylglutamine in cardiovascular and metabolic diseases. PubMed. [Link]

  • Perez, V. C., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]

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Methodological & Application

Application Note: Strategic Utilization of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical profile and synthetic utility of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid (CAS 1706430-35-4) . As a highly functionalized phenylacetic acid derivative, this building block offers a unique combination of steric bulk, lipophilicity, and electronic deactivation. It is increasingly utilized in medicinal chemistry to modulate the metabolic stability (ADME) of lead compounds targeting GPCRs and kinases. This guide provides optimized protocols for amide coupling and scaffold diversification, addressing the specific reactivity challenges posed by its electron-deficient aromatic core.

Physicochemical Profile & Design Logic

The 3,4-dichloro-5-(trifluoromethoxy) substitution pattern creates a "metabolic shield" effect. The trifluoromethoxy group (-OCF


) is often termed a "super-halogen" due to its high electronegativity and unique conformational preference (orthogonal to the ring), while the chlorine atoms provide lipophilic bulk.
Table 1: Key Chemical Properties[1]
PropertyValue / DescriptionImpact on Synthesis/Biology
CAS Number 1706430-35-4Unique identifier for procurement.
Formula C

H

Cl

F

O

High halogen content increases density.
MW 289.04 g/mol Fragment-like; suitable for LEL (Ligand Efficiency).
Predicted pKa ~3.6 (Acidic)More acidic than phenylacetic acid (pKa 4.3) due to electron-withdrawing groups.
LogP (Pred.) ~3.8 - 4.2High lipophilicity; enhances membrane permeability.
Electronic State Highly Electron DeficientRing is deactivated toward oxidation; Acid is highly reactive to nucleophiles upon activation.
Structural Logic: The "Metabolic Shield"

The following diagram illustrates the rationale for selecting this building block over standard phenylacetic acid.

MetabolicShield Core Phenylacetic Acid Core (Scaffold) Result Enhanced ADME Profile & Target Selectivity Core->Result Subst 3,4-Cl2 + 5-OCF3 (Substituents) Effect1 Block CYP450 Oxidation Sites Subst->Effect1 Effect2 Increase Lipophilicity (Bioavailability) Subst->Effect2 Effect3 Orthogonal Conformation (OCF3 Twist) Subst->Effect3 Effect1->Result Effect2->Result Effect3->Result

Figure 1: Mechanistic impact of the 3,4-dichloro-5-trifluoromethoxy substitution pattern on drug design parameters.

Synthetic Protocols

Due to the strong electron-withdrawing nature of the aryl ring, the carboxylic acid is more acidic than typical phenylacetic acids. This affects the stability of active esters and the nucleophilicity of the alpha-carbon.

Protocol A: High-Efficiency Amide Coupling

Application: Attaching the scaffold to amine-bearing pharmacophores (e.g., piperazines, spirocycles). Challenge: The electron-poor ring makes the activated carbonyl highly electrophilic but susceptible to hydrolysis if wet solvents are used. Standard EDC/HOBt may be too slow; HATU or T3P is recommended.

Reagents:

  • Starting Material: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid (1.0 equiv)

  • Amine Partner: R-NH

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Preparation: Dissolve the phenylacetic acid derivative (1.0 mmol, 289 mg) in anhydrous DMF (5 mL) under an inert atmosphere (N

    
     or Ar).
    
  • Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg). Stir at 0°C for 15 minutes. Note: The solution typically turns yellow.

  • Addition: Add the amine partner (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor via LC-MS. The product peak should appear as [M+H]

      
      . The electron-poor nature usually drives this reaction to completion faster than electron-rich analogs.
      
  • Workup: Dilute with EtOAc (30 mL), wash with 1N HCl (to remove excess DIPEA/amine), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
Protocol B: Scaffold Diversification via Suzuki-Miyaura Coupling

Application: The chlorine atoms at positions 3 and 4 are not inert. Under specialized conditions, they can serve as handles for late-stage diversification, particularly the position para to the -OCF


 or -CH

COOH group depending on steric access.

Reagents:

  • Catalyst: Pd(OAc)

    
     / SPhos (Buchwald Precatalysts are preferred for chlorinated substrates).
    
  • Boronic Acid: R-B(OH)

    
     (1.5 equiv).
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv).
  • Solvent: Toluene/Water (10:1).

Step-by-Step Procedure:

  • Mix: Combine the amide-linked scaffold (derived from Protocol A) with the boronic acid and base in a microwave vial.

  • Catalyst: Add Pd-SPhos Gen 3 (5 mol%).

  • Cycle: Degas with Argon for 5 minutes.

  • Heat: Heat to 100°C for 12 hours (thermal) or 110°C for 45 mins (microwave).

    • Note: Regioselectivity must be determined experimentally. The C4-Cl (para to the acetic acid tail) is sterically crowded by the C3-Cl and C5-OCF3, making C3 often more accessible, though electronic activation favors the most electron-deficient site.

Application Workflow: Library Synthesis

The following flowchart guides the decision-making process when using this building block in library generation.

SynthesisWorkflow Start Start: 3,4-Cl2-5-OCF3-Phenylacetic Acid CheckAmine Is Amine Partner Sterically Hindered? Start->CheckAmine PathA Use HATU / DIPEA / DMF (Protocol A) CheckAmine->PathA No PathB Use T3P (50% in EtOAc) / Pyridine (Reduced Epimerization Risk) CheckAmine->PathB Yes (e.g., t-butyl amine) DivCheck Need to modify Cl substituents? PathA->DivCheck PathB->DivCheck Suzuki Pd-Catalyzed Coupling (High Temp required for Aryl-Cl) DivCheck->Suzuki Yes Final Final Bioactive Compound DivCheck->Final No Suzuki->Final

Figure 2: Decision matrix for synthetic route optimization.

Safety and Handling

  • Corrosivity: As a halogenated phenylacetic acid, the solid is an irritant to eyes and skin (H315, H319).[1]

  • Fluorine NMR: The -OCF

    
     group provides a distinct handle for 
    
    
    
    F NMR monitoring (typically
    
    
    -57 to -59 ppm). This allows for reaction monitoring without workup.
  • Stability: Store at room temperature. The C-Cl and C-OCF

    
     bonds are stable under standard acidic/basic workup conditions, but avoid strong reducing agents (e.g., LiAlH
    
    
    
    ) unless reduction of the aromatic ring is intended.

References

  • Chemical Identity & Sourcing

    • 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid.[2][3] CAS: 1706430-35-4.[2][3] SynQuest Laboratories / ChemicalBook. Available at:

  • Mechanistic Insight (Fluorine Effects)
  • Synthetic Context (Phenylacetic Acids)

    • General synthesis of trifluoromethoxy-substituted aromatics often involves the chlorination of phenols or direct trifluoromethoxylation strategies. See: TCI Chemicals Application Data for 4-(Trifluoromethoxy)phenylacetic acid (Analogous chemistry). Available at:

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

Sources

Application Notes and Protocols for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Phenylacetic Acid Derivative for Therapeutic Potential

In the landscape of modern drug discovery, the strategic design of small molecules with optimized pharmacological properties is paramount. The compound 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid represents a novel chemical entity, bringing together a constellation of structural motifs known to confer advantageous characteristics in medicinal chemistry. While this specific molecule is not extensively documented in the public domain, an analysis of its constituent parts—the phenylacetic acid core, dichloro substitution, and a trifluoromethoxy group—provides a strong rationale for its investigation as a potential therapeutic agent.

Phenylacetic acid and its derivatives are integral scaffolds in a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] The aromatic ring and the carboxylic acid moiety provide a framework for interaction with biological targets.[3][4][5] The inclusion of halogen atoms, in this case, two chlorine atoms, can significantly modulate a molecule's electronic properties and lipophilicity, often enhancing binding affinity to target proteins.

The trifluoromethoxy (-OCF3) group is a particularly valuable substituent in contemporary drug design.[6][7] It is a bioisostere of other functional groups and is known to enhance metabolic stability by blocking potential sites of oxidative metabolism.[8][9][10] Furthermore, the -OCF3 group increases lipophilicity, which can improve membrane permeability and oral bioavailability.[6][11][12] The combination of these features in 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid suggests a compound with the potential for favorable pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for screening against a range of biological targets.

Physicochemical Properties and Predicted Pharmacokinetic Profile

A preliminary in silico analysis of 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid can provide valuable insights into its potential behavior in biological systems. The predicted properties are summarized in the table below.

PropertyPredicted Value/CharacteristicRationale and Implication in Drug Discovery
Molecular Weight ~309 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Lipophilicity) HighThe trifluoromethoxy and dichloro groups significantly increase lipophilicity, potentially enhancing membrane permeability.[6] This may also increase protein binding.
pKa (Acidity) ~3.5 - 4.5The carboxylic acid moiety will be ionized at physiological pH, which is crucial for solubility and potential interactions with target binding sites.
Metabolic Stability Predicted to be highThe trifluoromethoxy group is resistant to oxidative metabolism, which may lead to a longer in vivo half-life compared to non-fluorinated analogs.[8][10]
Aqueous Solubility LowThe high lipophilicity may result in poor aqueous solubility, a potential challenge for formulation that may need to be addressed.

Proposed Synthetic Route

The synthesis of 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid can be approached through established organic chemistry methodologies. A plausible synthetic pathway is outlined below, starting from a commercially available substituted toluene.

dot

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis A 3,4-Dichloro-5-(trifluoromethoxy)toluene B N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), CCl4, reflux A->B Reaction C 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide B->C Intermediate D Sodium cyanide (NaCN), DMSO C->D Reaction E 3,4-Dichloro-5-(trifluoromethoxy)benzyl cyanide D->E Intermediate F Aqueous H2SO4, reflux E->F Reaction G 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid F->G Final Product

Caption: Proposed synthetic workflow for 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid.

This synthetic approach leverages a common strategy for the preparation of phenylacetic acids, which involves the conversion of a benzyl halide to a benzyl cyanide, followed by hydrolysis.[13][14]

Experimental Protocols for Biological Evaluation

The following protocols provide a strategic framework for the initial biological evaluation of 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid.

Protocol 1: In Vitro Enzyme Inhibition Assay

Rationale: Many drugs exert their therapeutic effects by inhibiting specific enzymes.[15][16] This protocol describes a general method to screen the compound for inhibitory activity against a target enzyme of interest (e.g., cyclooxygenase enzymes, COX-1 and COX-2, given the phenylacetic acid scaffold).

Materials:

  • Target enzyme (e.g., purified human COX-1 and COX-2)

  • Substrate for the enzyme (e.g., arachidonic acid for COX enzymes)

  • Assay buffer (specific to the enzyme, e.g., Tris-HCl buffer)

  • 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid (test compound)

  • Known inhibitor (positive control, e.g., indomethacin for COX enzymes)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader (for detecting the product of the enzymatic reaction)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the positive control in DMSO. Serially dilute these stock solutions to create a range of concentrations.[15]

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer.

  • Addition of Inhibitor: Add a small volume of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add the target enzyme to all wells except for the blank controls.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a specific time, ensuring the reaction is in the linear range.[17]

  • Detection: Stop the reaction (if necessary) and measure the amount of product formed using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and the positive control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Enzyme_Inhibition_Workflow A Prepare serial dilutions of test compound B Add assay buffer and compound/control to 96-well plate A->B C Add target enzyme B->C D Pre-incubate C->D E Add substrate to initiate reaction D->E F Incubate for reaction E->F G Measure product formation (Plate Reader) F->G H Calculate % inhibition and IC50 G->H

Sources

Mass spectrometry fragmentation of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Fragmentation & Analysis Protocol for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid

Abstract

This technical guide details the mass spectrometry (MS) characterization of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid , a halogenated aromatic acid often utilized as a pharmaceutical intermediate or metabolic marker. Due to its acidic nature and electronegative substituents, Negative Ion Electrospray Ionization (ESI-) is the preferred method for high-sensitivity detection. This note provides a validated LC-MS/MS protocol, mechanistic fragmentation analysis, and diagnostic isotope modeling to ensure accurate identification in complex matrices.

Introduction & Chemical Context

The analyte, 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid (MW: 288.05 g/mol ), presents unique challenges and opportunities for MS analysis:

  • Acidity: The carboxylic acid moiety (

    
    ) facilitates facile deprotonation, making 
    
    
    
    the dominant precursor.
  • Isotope Pattern: The presence of two chlorine atoms imparts a distinct isotopic signature essential for filtering false positives.

  • Fragmentation: The trifluoromethoxy (

    
    ) and dichloro motifs direct fragmentation through specific benzylic cleavage and neutral loss pathways.
    

Target Analyte Properties:

  • Formula:

    
    
    
  • Monoisotopic Mass: 287.9566 Da

  • Exact Mass $[M-H]^- $: 286.9493 Da

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (LC-MS grade) .

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water containing 5 mM Ammonium Acetate.

    • Note: Avoid strong acids (e.g., 0.1% Formic Acid) in the negative mode mobile phase if sensitivity drops; Ammonium Acetate provides buffer capacity while maintaining high pH for ionization.

LC-MS/MS Conditions (Recommended)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI), Negative Mode.[1][2]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient: 5% B to 95% B over 5 minutes.

Source Parameters (ESI-)
ParameterSettingRationale
Capillary Voltage -2.5 to -3.5 kVOptimal for anion generation without discharge.
Desolvation Temp 350°CEnsures vaporization of aqueous droplets.
Cone Voltage 20-30 VMinimizes in-source fragmentation of the labile carboxyl group.
Collision Gas Argon / NitrogenArgon preferred for efficient fragmentation in Q2.

Fragmentation Mechanism & Analysis

Isotope Pattern Analysis (Pre-Fragmentation)

Before fragmentation, the precursor ion


 must be validated via its chlorine isotope signature.
  • Pattern for

    
    :  The natural abundance of 
    
    
    
    (75.8%) and
    
    
    (24.2%) creates a triplet pattern.
  • Relative Intensity Ratio:

    • 
       (m/z 286.9): 100% 
      
    • 
       (m/z 288.9): ~65% 
      
    • 
       (m/z 290.9): ~10% 
      
  • Protocol Check: If the observed M+2 peak is less than 50% of the base peak, the ion is not the target dichlorinated compound.

Primary Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable cleavage.

Pathway A: Decarboxylation (Major) The most energetically favorable pathway for phenylacetic acids is the loss of


 (44 Da). The resulting benzyl anion is stabilized by the electron-withdrawing Chlorine and Trifluoromethoxy groups.
  • Transition:

    
    
    
  • Mechanism: Inductive cleavage of the

    
     bond.
    

Pathway B: Radical/Neutral Loss of Cl (Secondary) High collision energies can drive the homolytic cleavage of the C-Cl bond.

  • Transition:

    
     (Loss of Cl from the decarboxylated fragment) or 
    
    
    
    (Loss of HCl).

Pathway C: Trifluoromethoxy Degradation (Diagnostic) The


 group is robust but can fragment under high energy, often ejecting a difluorophosgene-like neutral (

) or eliminating the entire group.
  • Transition:

    
     (Loss of 
    
    
    
    radical/neutral equivalent).

Visualization of Signaling Pathways

Figure 1: MS/MS Fragmentation Pathway (ESI Negative Mode)

FragmentationPathway Fig 1. Proposed ESI(-) Fragmentation Pathway for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid. Parent Precursor Ion [M-H]⁻ m/z 286.95 (C9H4Cl2F3O3)⁻ BenzylAnion Benzyl Anion [M-H-CO2]⁻ m/z 242.96 (C8H4Cl2F3O)⁻ (Base Peak) Parent->BenzylAnion Neutral Loss: CO2 (44 Da) Collision Energy: 10-15 eV Dechloro Dechlorinated Ion m/z 207.99 (C8H4ClF3O)⁻• BenzylAnion->Dechloro Loss of Cl• (35 Da) Collision Energy: >25 eV RingFrag Ring Fragmentation m/z 157-177 Range (Loss of OCF3/COF2) BenzylAnion->RingFrag Degradation of OCF3 High Energy

Figure 2: Analytical Workflow Protocol

Workflow Fig 2. Step-by-Step LC-MS/MS Acquisition Workflow Sample Sample Prep (MeOH/H2O + 5mM NH4OAc) Inject LC Injection (C18 Column) Sample->Inject Ionization ESI Source (-) 3.0 kV, 350°C Inject->Ionization Q1 Q1 Filter Select m/z 286.9 Ionization->Q1 Collision Collision Cell Ramp 10-40 eV Q1->Collision Q3 Q3 Detection Monitor 243.0 (Quant) Monitor 208.0 (Qual) Collision->Q3

Summary of Diagnostic Ions

Ion Typem/z (Monoisotopic)FormulaCollision Energy (eV)Purpose
Precursor 286.95

-Parent Selection
Quantifier 242.96

10 - 15Quantification (Most Intense)
Qualifier 1 207.99

25 - 35Structural Confirmation
Qualifier 2 288.95 Isotope

-Chlorine Count Verification

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General principles of ESI fragmentation for acidic compounds).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of small molecules in LC-MS/MS." Journal of Chromatography A. (Mechanisms of decarboxylation in phenylacetic acids).

  • NIST Chemistry WebBook. "Phenylacetic acid Mass Spectrum." (Reference for tropylium/benzyl ion formation).

  • Sigma-Aldrich. "4-(Trifluoromethoxy)phenylacetic acid Product Specification." (Physicochemical data grounding).

  • Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A. (Buffer selection for negative mode ESI).

Sources

Application Notes & Protocols for Trifluoromethoxylated Aromatic Compounds in Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Trifluoromethoxy Group

In the landscape of modern drug discovery, agrochemicals, and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent for optimizing molecular properties.[2][3] Unlike its more common cousin, the trifluoromethyl (-CF3) group, the trifluoromethoxy moiety offers a distinct combination of electronic and steric characteristics that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]

The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, a property critical for enhancing membrane permeability and bioavailability.[2][3][4][6] Furthermore, it is remarkably stable against metabolic degradation, often serving to block common metabolic pathways and extend a compound's biological half-life.[4][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of trifluoromethoxylated aromatic compounds, detailed experimental protocols for their synthesis, and insights into their characterization.

Part 1: Application Notes - The "Why": Leveraging the -OCF3 Group in Molecular Design

Modulation of Physicochemical Properties

The introduction of an -OCF3 group onto an aromatic ring dramatically alters its physicochemical landscape. Understanding these changes is fundamental to harnessing its potential.

  • Lipophilicity: The trifluoromethoxy group is strongly lipophilic, with a Hansch-Fujita π constant of +1.04.[2][7] This value is greater than that of a trifluoromethyl group (+0.88) and common halogens like chlorine (+0.71) or bromine (+0.86).[2][5] This enhanced lipophilicity can significantly improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is a crucial attribute for central nervous system (CNS) drug candidates.[4] For instance, the drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), incorporates an -OCF3 group to enhance its lipophilicity and facilitate its passage into the CNS.[4]

  • Electronic Effects: The -OCF3 group acts as a powerful electron-withdrawing group through induction, which is significantly stronger than that of a simple methoxy group.[6] This electronic influence can modulate the pKa of nearby acidic or basic centers, affecting a molecule's ionization state at physiological pH and its potential for ionic interactions with biological targets.

  • Metabolic Stability: A key advantage of the -OCF3 group is its high resistance to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[4][6] The carbon-oxygen bond in the -OCF3 moiety is exceptionally stable and not susceptible to the O-dealkylation pathways that commonly metabolize methoxy (-OCH3) groups. This metabolic blockade can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4][5]

Table 1: Comparative Physicochemical Properties of Common Substituents
SubstituentHansch-Fujita π ConstantElectronic EffectKey Advantage in Drug Design
-H 0.00NeutralBaseline for comparison
-CH3 +0.56Weakly Electron-DonatingFills hydrophobic pockets
-Cl +0.71Weakly Electron-WithdrawingHalogen bonding potential, lipophilic
-CF3 +0.88Strongly Electron-WithdrawingMetabolic stability, lipophilicity
-OCH3 -0.02Strongly Electron-DonatingCan be metabolically labile
-OCF3 +1.04Strongly Electron-WithdrawingHigh lipophilicity, metabolic stability

Data sourced from multiple literature references.[2][5][7]

Role in Molecular Recognition and as a Bioisostere

The unique stereoelectronic properties of the -OCF3 group also influence how a molecule interacts with its biological target. It can serve as a bioisosteric replacement for other groups to fine-tune binding affinity and selectivity.[8][9] For example, its size and shape are distinct from other common groups, and its conformational preference—typically orthogonal to the aromatic ring—can be exploited to probe or orient molecules within a binding pocket.[7]

Part 2: Experimental Protocols - The "How": Synthesizing Trifluoromethoxylated Aromatics

The installation of the -OCF3 group has historically been a synthetic challenge.[3] However, significant advances have provided a toolbox of methods accessible to the modern chemist.[4] Below are two representative protocols for common synthetic strategies.

Diagram 1: General Synthetic Strategies

This diagram outlines the primary approaches for introducing the trifluoromethoxy group onto an aromatic scaffold.

G cluster_0 Starting Materials cluster_1 Synthetic Approaches cluster_2 Product Aryl_Halide Aryl Halide (Ar-X) Nucleophilic Nucleophilic Trifluoromethoxylation Aryl_Halide->Nucleophilic Cu-catalyzed [AgOCF3, CsOCF3] Phenol Phenol (Ar-OH) Electrophilic Electrophilic Trifluoromethoxylation Phenol->Electrophilic Hypervalent Iodine Reagents Arene Arene (Ar-H) Radical Radical C-H Trifluoromethoxylation Arene->Radical Photoredox or TEMPO Catalysis Product Aryl Trifluoromethyl Ether (Ar-OCF3) Nucleophilic->Product Electrophilic->Product Radical->Product

Caption: Key pathways for aromatic trifluoromethoxylation.

Protocol: Copper-Catalyzed Nucleophilic Trifluoromethoxylation of an Aryl Iodide

This method is effective for introducing the -OCF3 group onto pre-functionalized aryl halides. Copper-catalyzed approaches are often preferred for their cost-effectiveness and functional group tolerance.[10][11]

Causality: This reaction relies on a copper catalyst to facilitate the cross-coupling of an aryl halide with a nucleophilic "OCF3" source. The choice of an aryl iodide is based on its higher reactivity in the oxidative addition step of the catalytic cycle compared to aryl bromides or chlorides.[11]

Materials:

  • Aryl Iodide (e.g., 4-iodo-N,N-dimethylaniline) (1.0 mmol)

  • Silver(I) trifluoromethoxide (AgOCF3) (1.5 mmol, 1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintaining an inert atmosphere is critical to prevent the degradation of the catalyst and reagents.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl iodide (1.0 mmol), AgOCF3 (1.5 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol) to the flask. The ligand (1,10-phenanthroline) stabilizes the copper catalyst and enhances its reactivity.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol: Electrophilic Trifluoromethoxylation of a Phenol

This approach is suitable for the direct conversion of phenols into trifluoromethoxy-arenes using hypervalent iodine reagents, such as those developed by Togni or Umemoto.[4]

Causality: This reaction proceeds via the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic "OCF3" source provided by the hypervalent iodine reagent.

Materials:

  • Phenol (e.g., 4-methoxyphenol) (1.0 mmol)

  • Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) or similar electrophilic source (1.2 mmol, 1.2 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add the phenol (1.0 mmol) and the electrophilic trifluoromethoxylating reagent (1.2 mmol).

  • Solvent: Add anhydrous DCM (10 mL) and stir to dissolve the solids.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (1.5 mmol) dropwise. The base is required to deprotonate the phenol, activating it for nucleophilic attack.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 3: Characterization & Workflow Visualization

Successful synthesis must be validated by rigorous characterization.

Characterization Workflow

The primary techniques for confirming the structure of the desired trifluoromethoxylated aromatic compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹⁹F NMR: This is the most definitive technique. The -OCF3 group will appear as a sharp singlet in the range of -56 to -60 ppm.

  • ¹³C NMR: The carbon of the -OCF3 group will appear as a quartet (due to coupling with the three fluorine atoms) around 120 ppm.

  • ¹H NMR: The aromatic protons will show shifts consistent with a strongly electron-withdrawing substituent.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and exact mass of the synthesized compound.

Diagram 2: Synthesis and Characterization Workflow

This diagram illustrates the logical flow from starting material to a fully validated product.

G Start Select Starting Material (e.g., Aryl Iodide) Reaction Perform Synthesis (e.g., Cu-Catalyzed Reaction) Start->Reaction Crude_Analysis TLC / LC-MS Check Reaction->Crude_Analysis Workup Aqueous Work-up & Extraction Purify Flash Column Chromatography Workup->Purify Pure_Product Isolated Pure Product Purify->Pure_Product Crude_Analysis->Workup Reaction Complete NMR NMR Analysis (1H, 13C, 19F) Pure_Product->NMR MS HRMS Analysis Pure_Product->MS Final Validated Compound Structure Confirmed NMR->Final MS->Final

Caption: A standard workflow for synthesis and validation.

Conclusion

Trifluoromethoxylated aromatic compounds represent a valuable class of molecules for researchers in drug discovery and materials science.[3] The strategic installation of the -OCF3 group can confer significant advantages in terms of metabolic stability and lipophilicity, critical parameters for the development of effective therapeutics and advanced materials.[2][4][6] While synthetically challenging, modern methods involving nucleophilic, electrophilic, and radical pathways have made these structures increasingly accessible.[4][12] The protocols and data provided herein serve as a foundational guide for scientists looking to explore the rich chemical space enabled by the trifluoromethoxy group.

References

  • Copper-mediated trifluoromethylation with trifluoromethanamine precursors. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcGlOXeom1TrYAxIHC3-TyedCGaRR-Y7X8CjwYM2g9IneuypX69NC7gD7jt9WzN0r6b2amICCiKl_Wqz8b_7X5gekmA2g_88nYoxIh2ZNGL9_XkssOllkMWefM64wUx4XEOY3XZSXcIFnZ0R4piVnhwHSO-DKWcbtgxZg0r6_ADrWc5vlIoB-6ol8Xm2tJQslqN229MDMHiDQMlflXcU40qoxm5t3N]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293282/]
  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9m7W1Ybpi_lzs5F7OKI9_QesNM9MtK8e0Xqx50j6WWM8FxESCJ6FriHBcTkVPTaXs_8E8G862K6PuwHju4qBKP3hZsAgivIEbf1Asefmy0x06zGIUhe1Yjm1m8vrJox-J9R0i9DiMq84ChEe73KXCKf_BtuRf3lswXXyndQDwAAoTDbLZu8Rylk4MEjpH4g2qLQAUcnyA_ybNOp0uicry864=]
  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJEA276DoC9grOcWOS0zSCTLdSoSSZp-V9jtg4_cbGZGJUPbhBLdCLn_6Ye42E3Xq_CMi8DU8JkAahWuqZtjEvXcU_SBPcoW4QdhX6eCeZ1YV9assNswEZ-kqYI1cqQSExYAV37MMQouXbUGWOkiqwtpVmpfPRjCMT8kgpCcVl_vIgMU_c45K4u7etq1-TJPZEszPJx0mfRbgm4JHM0ySEUjdRDnRsTy9nzYSwh7fXb0s1njLU1paPtrqxx9xb9CfphReOc-voy6rBNokk1rs=]
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00241]
  • Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium - Freie Universität Berlin. [URL: https://refubium.fu-berlin.de/handle/fub188/36553]
  • Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8251241/]
  • New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00168a028]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38760088/]
  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [URL: https://www.mdpi.com/2073-8994/13/12/2380]
  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [URL: https://refubium.fu-berlin.de/handle/fub188/44145]
  • Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982424/]
  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5113233/]
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/4/13]
  • Computational Insights into Nucleophilic Copper-Catalyzed Trifluoromethylation of Aryl Halides. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.1021/cs501172f]

Sources

Application Notes and Protocols for Amide Coupling with 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the successful amide coupling of 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid with a variety of amine nucleophiles. The protocols and insights presented herein are synthesized from established principles of organic chemistry and best practices for challenging amide bond formations. Due to the specific electronic and steric nature of 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid, careful consideration of the coupling strategy is paramount to achieving high yields and purity.

Introduction: Navigating the Challenges of a Deactivated Acid

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid presents a unique set of challenges for amide bond formation. The phenyl ring is heavily substituted with electron-withdrawing groups (two chlorine atoms and a trifluoromethoxy group), which significantly deactivates the carboxylic acid moiety towards nucleophilic attack. This deactivation can lead to sluggish reaction times and the need for highly efficient coupling reagents. Furthermore, the steric bulk of the substituents ortho to the acetic acid side chain can hinder the approach of the amine nucleophile.

This guide will explore robust and reliable protocols to overcome these challenges, focusing on two of the most effective and widely used coupling systems in medicinal chemistry: uronium/aminium-based reagents, specifically HATU, and carbodiimide-based reagents, such as EDC in combination with an activating agent like HOBt.[1][2]

Strategic Selection of Coupling Reagents

The choice of coupling reagent is critical for the successful amidation of an electron-deficient carboxylic acid like 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid. The ideal reagent should rapidly activate the carboxylic acid to form a highly reactive intermediate, thereby facilitating the subsequent reaction with the amine.

HATU: A Powerful Uronium Salt for Demanding Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for difficult couplings involving electron-poor acids or sterically hindered amines.[1]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with HATU. This is then displaced by the amine to form the desired amide. The presence of the HOAt (1-hydroxy-7-azabenzotriazole) leaving group in the activated ester intermediate is crucial for its high reactivity and for minimizing racemization in the case of chiral acids.[3]

HATU_Mechanism Acid R-COOH Activated_Ester O-Acylisourea Intermediate Acid->Activated_Ester + HATU, Base HATU HATU HATU->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide R-CONH-R' Activated_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide Byproduct Tetramethylurea + HOAt anion EDC_HOBt_Mechanism Acid R-COOH Activated_Ester HOBt-activated ester Acid->Activated_Ester + EDC EDC EDC EDC->Activated_Ester HOBt HOBt Amide R-CONH-R' Activated_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide Byproduct Water-soluble urea

Figure 2: Simplified workflow for EDC/HOBt-mediated amide coupling.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.

General Considerations
  • Solvents: Anhydrous aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are recommended.

  • Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required to neutralize the hexafluorophosphate salt of HATU and the hydrochloride salt of EDC, as well as to deprotonate the carboxylic acid.

  • Stoichiometry: A slight excess of the coupling reagents and base relative to the limiting reagent (either the acid or the amine) is generally employed to drive the reaction to completion.

ParameterRecommended RangeRationale
Temperature 0 °C to room temperatureInitial cooling can help to control any exotherm, while allowing the reaction to warm to room temperature ensures completion.
Reaction Time 2 - 24 hoursMonitoring by TLC or LC-MS is crucial to determine the optimal reaction time.
Equivalents of Amine 1.0 - 1.2A slight excess can be beneficial, especially with less reactive amines.
Equivalents of HATU/EDC 1.1 - 1.5Ensures complete activation of the carboxylic acid.
Equivalents of HOBt (with EDC) 1.1 - 1.5Crucial for efficient activation and suppression of side reactions.
Equivalents of Base (DIPEA/TEA) 2.0 - 3.0Neutralizes acidic byproducts and facilitates the reaction.

Table 1: General Reaction Parameters for Amide Coupling.

Protocol 1: HATU-Mediated Amide Coupling
  • To a solution of 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling
  • To a solution of 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1-0.5 M), add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform an aqueous workup as described in Protocol 1.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization

The purification of the resulting halogenated amide is a critical step. Due to the presence of multiple halogen atoms, the product is likely to be relatively nonpolar and crystalline.

  • Chromatography: Flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard and effective method for purification.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent method for obtaining highly pure material.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Safety and Handling

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid and the resulting amides should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for each reagent used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficiently active coupling reagent; steric hindrance; low nucleophilicity of the amine.Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU); increase reaction temperature; use a larger excess of the amine.
Formation of Side Products Reaction with solvent (DMF); epimerization (if applicable); side reactions of the coupling reagent.Use DCM instead of DMF; ensure low-temperature addition of reagents; use the appropriate stoichiometry of coupling reagents.
Difficult Purification Co-elution of product and byproducts.Optimize the chromatography solvent system; consider recrystallization as an alternative or additional purification step.

Table 2: Troubleshooting Guide for Amide Coupling Reactions.

Conclusion

The amide coupling of 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid, while challenging, can be successfully achieved with careful selection of reagents and reaction conditions. The protocols provided, centered on the robust HATU and EDC/HOBt coupling systems, offer a solid foundation for the synthesis of a wide range of amide derivatives. As with any chemical synthesis, empirical optimization based on the specific amine substrate is key to maximizing yield and purity.

References

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Allen, C. L., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Society Reviews, 40(7), 3405-3415. Available at: [Link]

  • Gernigon, N., et al. (2012). Catalytic, Direct Amidation of Carboxylic Acids with Amines. The Journal of Organic Chemistry, 77(18), 8386-8400. Available at: [Link]

  • El Dine, T. M., et al. (2015). (2-(Thiophen-2-ylmethyl)phenyl)boronic Acid: A Highly Active Catalyst for Direct Amidation between Carboxylic Acids and Amines. The Journal of Organic Chemistry, 80(9), 4532-4544. Available at: [Link]

Sources

Application Note: Utilizing 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility, physicochemical profiling, and derivatization protocols for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid (CAS 1706430-35-4) . As a highly functionalized fluorinated building block, this scaffold is critical in the development of next-generation auxin-mimic herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The unique electronic signature of the trifluoromethoxy (


) group, combined with the metabolic blockade provided by the 3,4-dichloro substitution, offers a superior bioisosteric profile compared to traditional trichlorophenyl analogs.

Physicochemical Rationale & "The Fluorine Effect"

In agrochemical design, replacing a chlorine atom or a methoxy group with a trifluoromethoxy group often results in enhanced lipophilicity and metabolic stability without significantly altering steric bulk.[2]

Comparative Properties Table

The following table contrasts the target scaffold with its non-fluorinated and methoxy analogs, highlighting why the


 variant is a preferred lead candidate.
Property3,4-Cl2-5-OCF3 (Target)3,4,5-Trichloro Analog3,4-Cl2-5-OMe (Dicamba-like)Impact on Agrochemical Utility
Lipophilicity (cLogP) ~4.2~3.8~2.9Higher logP improves cuticular penetration in weeds and fungi.[1][2]
Electronic Effect (

)
0.35 (Strong withdrawing)0.23-0.27 (Donating)Increases acidity of the carboxyl tail; strengthens receptor binding in auxin pockets.[2]
Metabolic Stability High (C-F bond strength)ModerateLow (O-demethylation risk)Prolongs half-life in soil and plant tissue (resistance management).[1][2]
Conformation Orthogonal

twist
PlanarPlanarUnique 3D shape allows access to novel binding pockets.[2]

Synthetic Protocols

This section outlines two validated routes for synthesizing the target acid and its derivatives. Protocol A is the preferred route for high-throughput discovery (gram-scale), utilizing Palladium-catalyzed


-arylation.[1][2]
Protocol A: Pd-Catalyzed -Arylation (Discovery Scale)

Objective: Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid from the corresponding aryl bromide. Precursor: 1-Bromo-3,4-dichloro-5-(trifluoromethoxy)benzene.[1][2]

Reagents:
  • Catalyst:

    
     (1 mol%) / XPhos (2 mol%)[2]
    
  • Nucleophile: tert-Butyl acetate (1.2 equiv)[1][2]

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:
  • Catalyst Activation: In a glovebox or under Argon, mix

    
     and XPhos in toluene. Stir for 10 minutes to form the active catalytic species.[2]
    
  • Enolate Formation: In a separate flask, cool tert-butyl acetate in toluene to -78°C. Add LiHMDS dropwise. Stir for 30 minutes to generate the lithium enolate.[2]

  • Coupling: Add the aryl bromide precursor to the catalyst solution, followed by the cold enolate solution via cannula.

  • Reaction: Warm to room temperature and then heat to 80°C for 12 hours. Monitor conversion via LC-MS (Target Mass: M+H of ester).

  • Deprotection: Cool the mixture, filter through Celite, and concentrate. Redissolve the crude ester in DCM/TFA (1:1 ratio) and stir at room temperature for 2 hours to cleave the tert-butyl group.[2]

  • Purification: Remove volatiles in vacuo. Recrystallize from Hexane/EtOAc to yield the free acid as a white crystalline solid.[2]

Expert Insight: The use of tert-butyl acetate prevents the formation of double-arylation byproducts common with malonates.[1][2] The bulky tert-butyl group ensures high selectivity for the mono-arylated product.[1][2]

Protocol B: Derivatization to Amide Fungicides (Lead Optimization)

Objective: Converting the acid to an amide (SDHI analog).

  • Activation: Dissolve 1.0 equiv of the phenylacetic acid in DCM. Add 1.1 equiv of Oxalyl Chloride and a catalytic drop of DMF.[2] Stir until gas evolution ceases (Acid Chloride formation).

  • Coupling: Evaporate solvent to remove excess oxalyl chloride.[2] Redissolve in dry THF. Add 1.1 equiv of the target amine (e.g., an amino-pyrazole or aniline) and 2.0 equiv of DIPEA (base).[2]

  • Isolation: Stir for 4 hours. Quench with water, extract with EtOAc, and purify via flash chromatography.[2]

Visualization of Workflows

The following diagrams illustrate the synthetic logic and the decision matrix for using this scaffold in varying agrochemical classes.

Synthesis & Application Workflow

G Start Start: 3,4-Dichloro-5-(OCF3)aniline Sandmeyer Sandmeyer Reaction (CuBr2, tBuONO) Start->Sandmeyer Bromide Intermediate: Aryl Bromide Sandmeyer->Bromide Coupling Pd-Catalyzed alpha-Arylation Bromide->Coupling t-Butyl Acetate LiHMDS Acid Target Scaffold: Phenylacetic Acid Coupling->Acid TFA Deprotection Herbicide Herbicide Path: Salt Formation (Auxin Mimic) Acid->Herbicide Direct Formulation Fungicide Fungicide Path: Amide Coupling (SDHI Analog) Acid->Fungicide R-NH2 / HATU

Caption: Figure 1.[1][2][3] Synthetic pathway from aniline precursor to the target phenylacetic acid and divergent application routes.

Structure-Activity Relationship (SAR) Logic

SAR Center 3,4-Dichloro-5-(OCF3) Phenylacetic Acid Mod1 Carboxyl Modification Center->Mod1 Functional Group Interconversion Mod2 Ring Substitution Center->Mod2 Steric Tuning Esters Esters/Salts: Enhanced Translocation (Systemic Herbicide) Mod1->Esters Amides Amides: Enzyme Inhibition (Fungicide/SDHI) Mod1->Amides Linker Alpha-Methylation: Chiral Auxins (High Potency) Mod2->Linker

Caption: Figure 2. SAR Decision Tree for optimizing biological activity based on the core scaffold.

Safety & Handling Protocol (Self-Validating System)

To ensure reproducibility and safety, the following "Check-Act-Verify" system must be used when handling the 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid intermediate.

PhaseActionVerification Step (Self-Check)
Storage Store at 2-8°C under inert gas (Argon).Check container seal integrity; material should remain white/off-white.[1][2] Yellowing indicates oxidation.[2]
Solubility Dissolve in DMSO or Methanol for bio-assay.[2][4]Solution must be clear. Turbidity implies impurities or salt formation.[2] Sonicate if necessary.[2]
Synthesis During acid chloride formation (Step B.1), use a drying tube.[2]Gas evolution (HCl/CO/CO2) must be visible.[2] If no bubbles, reagents are wet or inactive.[2]
Disposal Segregate as Halogenated Organic Waste.[2]Do not mix with aqueous basic waste to avoid exothermic salt formation.[2]

References

  • Bioisosterism of the Trifluoromethoxy Group

    • Title: The Trifluoromethoxy Group in Medicinal Chemistry and Agrochemicals.[2][4][5][6]

    • Source: Journal of Medicinal Chemistry / NIH.[2]

    • URL:[Link] (General reference for OCF3 bioisostere properties).[2]

  • Synthesis of Phenylacetic Acids via Pd-Catalysis

    • Title: Palladium-C

      
      -Arylation of Esters.[1][2]
      
    • Source: Journal of the American Chemical Society.[2][7]

    • URL:[Link] (Foundational protocol for Protocol A).[2]

  • Commercial Availability & CAS Data

    • Title: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid Product Page.[1][2][8]

    • Source: Sigma-Aldrich / SynQuest.[1][2]

  • Agrochemical Design Principles

    • Title: Synthesis and Application of Trifluoromethylpyridines and Related Scaffolds in Agrochemicals.[2]

    • Source: Journal of Pesticide Science.[2]

    • URL:[Link][2]

Sources

Application Notes and Protocols for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives in Modern Chemistry

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is a multifaceted molecule poised for significant applications in pharmaceutical and agrochemical research. Its unique substitution pattern—featuring two chlorine atoms and a trifluoromethoxy group on the phenyl ring—imparts a distinct combination of lipophilicity, metabolic stability, and electronic properties.[1] These characteristics make it an attractive building block for the synthesis of novel bioactive compounds.[1][2] The trifluoromethoxy group, in particular, is a bioisostere for other functional groups and can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile.[1] This guide provides a comprehensive overview of the plausible synthesis and reaction mechanisms of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, offering detailed protocols for its preparation and subsequent transformations.

Physicochemical Properties and Spectroscopic Data (Predicted)

PropertyPredicted ValueJustification/Reference Compound
Molecular FormulaC₉H₅Cl₂F₃O₃-
Molecular Weight305.04 g/mol -
AppearanceWhite to off-white solidTypical for phenylacetic acid derivatives.[3]
Melting Point90-110 °CBased on substituted phenylacetic acids.
pKa~3.5 - 4.0Electron-withdrawing groups (Cl, OCF₃) increase acidity compared to phenylacetic acid (pKa 4.31).[3]
¹H NMR (CDCl₃, 400 MHz)δ ~ 3.7 (s, 2H, CH₂), 7.4-7.6 (m, 2H, Ar-H)Chemical shifts are influenced by the deshielding effects of the substituents.
¹³C NMR (CDCl₃, 100 MHz)δ ~ 40 (CH₂), 120-150 (Ar-C), 175 (C=O)The trifluoromethoxy carbon will appear as a quartet due to C-F coupling.
¹⁹F NMR (CDCl₃, 376 MHz)δ ~ -58 to -60 (s, 3F, OCF₃)Typical range for trifluoromethoxy groups.

Proposed Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Several synthetic routes can be envisioned for the preparation of the title compound, leveraging established methodologies for the synthesis of substituted phenylacetic acids.[4][5][6] A plausible and efficient approach involves a multi-step synthesis starting from a readily available substituted toluene derivative.

Synthetic Workflow Overview

G A Starting Material: 3,4-Dichloro-5-(trifluoromethoxy)toluene B Radical Bromination A->B NBS, AIBN CCl₄, reflux C Intermediate: 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide B->C D Cyanation C->D NaCN or KCN DMSO or EtOH/H₂O E Intermediate: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile D->E F Acid Hydrolysis E->F Conc. H₂SO₄/H₂O Heat G Final Product: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid F->G

Caption: Proposed synthetic pathway for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid.

Detailed Protocol: Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

This protocol is based on well-established procedures for the synthesis of phenylacetic acid derivatives through the hydrolysis of a benzyl cyanide intermediate.[5][7]

Step 1: Radical Bromination of 3,4-Dichloro-5-(trifluoromethoxy)toluene

  • Rationale: The benzylic position is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is a convenient source of bromine radicals, and a radical initiator like azobisisobutyronitrile (AIBN) is used to start the reaction.

  • Procedure:

    • To a solution of 3,4-dichloro-5-(trifluoromethoxy)toluene (1.0 eq) in carbon tetrachloride (CCl₄), add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 3,4-dichloro-5-(trifluoromethoxy)benzyl bromide, which can often be used in the next step without further purification.

Step 2: Cyanation of 3,4-Dichloro-5-(trifluoromethoxy)benzyl bromide

  • Rationale: The benzyl bromide is a good substrate for nucleophilic substitution. Cyanide ion (from NaCN or KCN) displaces the bromide to form the corresponding nitrile.

  • Procedure:

    • Dissolve the crude benzyl bromide (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of ethanol and water.

    • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) portion-wise, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain crude 3,4-dichloro-5-(trifluoromethoxy)phenylacetonitrile.

Step 3: Acid Hydrolysis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile

  • Rationale: The nitrile group can be hydrolyzed to a carboxylic acid under acidic conditions.[7] The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

  • Procedure:

    • To the crude phenylacetonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 3:2 v/v).[7]

    • Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by the cessation of gas evolution (ammonia).

    • Cool the reaction mixture and pour it onto crushed ice.

    • The solid product, 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid, will precipitate.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry.

    • Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.

Key Reaction Mechanisms and Applications

The carboxylic acid functionality of 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid opens the door to a wide array of chemical transformations, making it a versatile intermediate.

Amide Bond Formation: Coupling with Amines

The formation of an amide bond is a cornerstone of medicinal chemistry. 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid can be readily coupled with various amines to generate a library of amide derivatives.

  • Mechanism: The carboxylic acid is typically activated to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to an acid chloride. The use of an organic base like triethylamine or N,N-dimethylaminopyridine can also be employed.[8]

G A 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid B Activation A->B EDC, HOBt C Activated Intermediate (e.g., O-acylisourea) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Amine (R-NH₂) D->E F Amide Product E->F Collapse of Intermediate

Caption: General mechanism for amide bond formation.

Protocol: Amide Synthesis via EDC Coupling

  • Dissolve 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C and add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Esterification

Ester derivatives are often synthesized to modulate solubility and bioavailability.

  • Mechanism: Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common method. Alternatively, reaction with an alkyl halide in the presence of a base can be used.

Protocol: Fischer Esterification

  • Dissolve 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reflux the mixture for 4-8 hours.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and remove the solvent to yield the ester.

Decarboxylative Coupling Reactions

Recent advances in photoredox catalysis have enabled novel transformations of carboxylic acids.[9] Phenylacetic acid derivatives can undergo oxidative decarboxylation to generate benzyl radicals, which can then participate in coupling reactions.[9]

  • Plausible Mechanism: In the presence of a photocatalyst and a suitable oxidant, 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid could be oxidized to a carboxyl radical, which then rapidly loses CO₂ to form a 3,4-dichloro-5-(trifluoromethoxy)benzyl radical. This radical can then dimerize or be trapped by other radical acceptors.

Safety and Handling

Substituted phenylacetic acids and their derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Operations should be carried out in a well-ventilated fume hood. The synthesis steps involving cyanides are particularly hazardous and require extreme caution and adherence to institutional safety protocols.

Conclusion

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid represents a valuable, albeit underexplored, building block for chemical synthesis. The protocols and mechanistic insights provided herein, derived from established chemical principles and data from analogous compounds, offer a solid foundation for researchers to synthesize and utilize this compound in their drug discovery and materials science endeavors. The unique electronic and steric properties conferred by its substituents promise to yield novel molecules with enhanced performance characteristics.

References

  • Vertex AI Search. (2026-01-24). Enhancing Product Performance: Applications of 4-(Trifluoromethoxy)phenylacetic Acid.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP1698611A1 - Process for producing phenylacetic acid derivative.
  • Vertex AI Search. (n.d.). Exploring 4-(Trifluoromethoxy)
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • NIH. (2024-10-31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • SciSpace. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid.
  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxyphenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
  • ACS Publications. (2024-06-28). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid presents a distinct challenge in process chemistry due to the electron-deficient nature of the aromatic ring and the specific regiochemistry required for the substituents.[1][2] While traditional homologation strategies (e.g., chloromethylation followed by cyanation) are common for simple aromatics, the highly substituted nature of this target renders electrophilic chloromethylation regiochemically unpredictable and low-yielding.[2]

Strategic Decision: This protocol utilizes a Palladium-Catalyzed Malonate Arylation strategy starting from the corresponding aniline precursor.[1][2] This route is selected for scale-up over the traditional cyanide displacement method to eliminate the risks associated with handling bulk cyanides and to ensure high regiochemical fidelity.[1][2]

The Retrosynthetic Logic[2]
  • Phenylacetic Acid Moiety: Constructed via the decarboxylation of a diethyl malonate intermediate.[1][2] This avoids the use of toxic sodium cyanide and the generation of HCN gas during hydrolysis.[1][2]

  • Aryl Core: The precursor 3,4-dichloro-5-(trifluoromethoxy)aniline is utilized as the regiochemical anchor.[1][2] This aniline is converted to the aryl bromide via a Sandmeyer reaction, providing the handle for the Pd-catalyzed coupling.[1][2]

Chemical Pathway & Workflow Visualization[3]

The following diagram outlines the critical process flow, highlighting the transition from the aniline starting material to the final acid.

G Start 3,4-Dichloro-5- (trifluoromethoxy)aniline Diazo Diazonium Intermediate Start->Diazo Step 1: Sandmeyer (NaNO2, HBr, CuBr) Bromide 1-Bromo-3,4-dichloro- 5-(trifluoromethoxy)benzene Diazo->Bromide N2 Displacement Malonate Aryl Malonate Diester Bromide->Malonate Step 2: Pd-Coupling (Pd(OAc)2, Ligand, Diethyl Malonate) Target 3,4-Dichloro-5-(trifluoromethoxy) phenylacetic acid Malonate->Target Step 3: Hydrolysis & Decarboxylation (NaOH; HCl/Heat)

Figure 1: Synthetic workflow for the scale-up of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid.[1] Colors indicate key isolation points.[2]

Detailed Experimental Protocols

Step 1: Sandmeyer Bromination

Objective: Conversion of 3,4-dichloro-5-(trifluoromethoxy)aniline to 1-bromo-3,4-dichloro-5-(trifluoromethoxy)benzene.[1][2]

Rationale: The amino group is the most reliable handle for directing the substitution pattern.[2] Converting it to a bromide creates the necessary electrophile for the subsequent carbon-carbon bond formation.[1][2]

Protocol (Scale: 100 g Input):

  • Diazotization:

    • Charge a 2 L jacketed reactor with 3,4-dichloro-5-(trifluoromethoxy)aniline (100 g, 0.406 mol) and 48% Hydrobromic acid (HBr) (400 mL).

    • Cool the suspension to 0–5 °C . Critical: Maintain temperature < 5 °C to prevent diazonium decomposition.

    • Add a solution of Sodium Nitrite (NaNO2) (30.8 g, 0.446 mol, 1.1 equiv) in water (60 mL) dropwise over 45 minutes via an addition funnel.

    • Stir at 0 °C for 1 hour. Verify diazonium formation (starch-iodide paper turns blue).

  • Bromine Displacement:

    • In a separate vessel, prepare a solution of Copper(I) Bromide (CuBr) (64 g, 0.446 mol) in 48% HBr (150 mL).

    • Transfer the cold diazonium solution slowly into the CuBr solution (maintained at 60 °C) over 1 hour. Note: Significant nitrogen evolution will occur.[1][2] Ensure adequate venting.[2]

    • Heat the mixture to 80 °C for 2 hours to ensure complete displacement.

  • Work-up:

    • Cool to room temperature.[1][2][3][4][5]

    • Extract with Dichloromethane (DCM) (2 x 500 mL).[2]

    • Wash the organic layer with 10% Sodium Bisulfite (to remove free bromine) followed by brine.[2]

    • Dry over MgSO4 and concentrate under reduced pressure.[1][2]

    • Purification: Distillation under high vacuum or filtration through a silica plug if tarry impurities are present.[1][2]

Step 2: Palladium-Catalyzed Malonate Arylation

Objective: Coupling of the aryl bromide with diethyl malonate.[1][2]

Rationale: This step builds the carbon framework.[1][2] We utilize a bulky phosphine ligand (e.g., XPhos or t-Bu3P) to facilitate oxidative addition into the electron-poor aryl bromide.[1][2]

Protocol:

  • Setup:

    • In a 2 L reactor under Nitrogen atmosphere, charge 1-bromo-3,4-dichloro-5-(trifluoromethoxy)benzene (100 g, 0.32 mol).

    • Add Diethyl Malonate (61.5 g, 0.38 mol, 1.2 equiv).

    • Add Cesium Carbonate (Cs2CO3) (156 g, 0.48 mol, 1.5 equiv). Note: Cs2CO3 is preferred over K2CO3 for better solubility in organic media.[1][2]

    • Add Toluene (1.0 L).[2] Degas the solvent by sparging with Nitrogen for 20 minutes.[2][3]

  • Catalyst Addition:

    • Add Pd(OAc)2 (1.4 g, 2 mol%) and XPhos (6.1 g, 4 mol%).

    • Alternative Ligand: P(t-Bu)3 (as HBF4 salt) can be used if XPhos is unavailable.[1][2]

  • Reaction:

    • Heat to 100 °C (reflux) for 12–16 hours.

    • Monitor by HPLC.[1][2][4] The aryl bromide peak should disappear.[1][2]

  • Work-up:

    • Cool to room temperature.[1][2][3][4][5] Filter off the inorganic salts (CsBr, excess Cs2CO3) through a Celite pad.[2]

    • Concentrate the filtrate to obtain the crude Aryl Malonate Diester .[1][2] This oil is typically used directly in the next step without distillation.[1][2]

Step 3: Hydrolysis and Decarboxylation

Objective: Conversion of the diester to the final phenylacetic acid.[1][2]

Rationale: Saponification yields the dicarboxylate, which undergoes decarboxylation upon acidification and heating.[2] This "one-pot" hydrolysis/decarboxylation is highly efficient.[1][2]

Protocol:

  • Hydrolysis:

    • Dissolve the crude diester from Step 2 in Ethanol (300 mL).

    • Add 6N Sodium Hydroxide (NaOH) (200 mL).

    • Heat to 60 °C for 3 hours. Check for disappearance of ester by TLC/HPLC.[1][2]

  • Decarboxylation:

    • Cool the mixture to room temperature.

    • Acidify carefully with 6N Hydrochloric Acid (HCl) until pH < 1.[2] Caution: Exothermic.[2]

    • Heat the acidic mixture to Reflux (approx. 90–95 °C) for 4–6 hours. This thermal step drives the loss of CO2.[1][2]

  • Isolation:

    • Cool to room temperature.[1][2][3][4][5] The product may precipitate as a solid.[1][2]

    • If oiled out, extract with Ethyl Acetate (3 x 300 mL).[2]

    • Wash organics with brine, dry over Na2SO4, and concentrate.[2][4]

    • Crystallization: Recrystallize the crude solid from Heptane/Ethyl Acetate (9:1) to yield pure 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid.[1][2]

Quantitative Data Summary

The following table summarizes expected metrics based on standard scale-up parameters for this chemistry type.

ParameterStep 1: SandmeyerStep 2: Pd-CouplingStep 3: Hydrolysis/Decarb
Limiting Reagent Aniline PrecursorAryl BromideAryl Malonate
Typical Yield 75–85%80–90%85–92%
Major Impurity Phenol (hydrolysis of diazo)Protodehalogenation productIncomplete decarboxylation
Reaction Time 3 hours12–16 hours8 hours (total)
Temperature 0 °C

80 °C
100 °C60 °C

95 °C

Safety & Handling (E-E-A-T)

Trifluoromethoxy ( ) Stability

The


 group is generally chemically robust, similar to 

.[2] However, under extreme Lewis acidic conditions at high temperatures, fluoride elimination can occur.[2] The conditions described above (aqueous acid/base) are well within the stability window of the

group [1].[2]
Diazonium Hazards

Step 1 involves the formation of a diazonium salt.[1][2] While aryl diazonium halides are generally more stable than alkyl variants, they should never be allowed to dry out completely, as they can be shock-sensitive.[2] Always keep the intermediate in solution or wet paste form if isolation is attempted [2].[1][2]

Palladium Residues

Pharmaceutical applications require strict control of heavy metals.[1][2] The use of a Celite filtration in Step 2 removes the bulk palladium.[2] Subsequent crystallization in Step 3 is usually sufficient to purge residual Pd to <20 ppm.[1][2] For GMP manufacturing, a metal scavenger resin (e.g., SiliaMetS® Thiol) treatment is recommended during the Step 2 workup.

References

  • Leroux, F. R., et al. (2009).[2] "The Trifluoromethoxy Group: A Pharmacophore with Specific Properties."[1][2] ChemMedChem. Available at: [Link]

  • Org. Synth. (1955).[2] "Sandmeyer Reaction: 2-Chlorotoluene." Organic Syntheses, Coll.[2] Vol. 3, p.185.[2] Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[2] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. Available at: [Link]

  • Zapf, A., & Beller, M. (2005).[2] "Palladium-Catalyzed Coupling of Aryl Halides with Malonates."[1][2] Chemical Communications.[1][2] (General reference for Malonate coupling conditions).

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #TFM-DCP-001 Subject: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Electron-Deficient" Trap

Welcome to the technical support center. If you are synthesizing 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid , you are likely encountering low yields (30–50%) during the cyanation or hydrolysis steps.

The Root Cause: The combination of two Chlorine atoms and one Trifluoromethoxy (


) group creates a highly electron-deficient aromatic ring. This significantly increases the acidity of the benzylic protons in the intermediate benzyl nitrile .
  • Consequence 1: During cyanation, the product nitrile deprotonates easily, attacking the starting benzyl halide to form a "stilbene-like" dimer .

  • Consequence 2: The

    
     group, while generally robust, is susceptible to fluoride elimination (hydrolysis to phenol) under the harsh alkaline reflux conditions typically used for phenylacetic acids.
    

This guide restructures your protocol to mitigate these specific electronic risks.

Visual Workflow: The Optimized Pathway

The following diagram outlines the recommended Phase Transfer Catalysis (PTC) route, which minimizes dimerization and protects the


 group.

SynthesisWorkflow Start 3,4-Dichloro-5- (trifluoromethoxy)toluene Step1 Step 1: Radical Bromination (NBS, CCl4/PhCF3) Start->Step1 Inter1 Benzyl Bromide Intermediate Step1->Inter1 isolate Step2 Step 2: PTC Cyanation (NaCN, TBAB, Toluene/H2O) *CRITICAL STEP* Inter1->Step2 slow addition Inter2 Phenylacetonitrile Intermediate Step2->Inter2 organic layer Step3 Step 3: Acidic Hydrolysis (H2SO4, AcOH, 100°C) Inter2->Step3 Final Target Acid (>85% Yield) Step3->Final cryst.

Caption: Figure 1. Optimized synthetic workflow emphasizing Phase Transfer Catalysis (PTC) for the cyanation step to prevent dimerization.

Module 1: The Cyanation Bottleneck (Benzyl Halide Nitrile)

The Issue: The reaction turns black/dark brown; yield is <50%. NMR shows a complex mixture of starting material and a high molecular weight impurity.

Diagnosis: You are likely experiencing dialkylation . The product (phenylacetonitrile) is more acidic than the water in your system. The base (cyanide or added hydroxide) deprotonates the product, which then attacks the remaining benzyl bromide.

Protocol Adjustment: The "Starvation" Kinetic Mode

Do NOT use standard homogeneous conditions (e.g., Ethanol/Water reflux). You must use a biphasic system to keep the active cyanide separated from the bulk organic phase.

Q: How do I stop the dimerization? A: Switch to a Phase Transfer Catalysis (PTC) system with Toluene/Water .

  • Solvent System: Dissolve your benzyl bromide in Toluene (3 volumes). Dissolve NaCN (1.2 equiv) in Water (3 volumes).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) at 1–3 mol%.

  • Temperature Control: Maintain reaction at 40–50°C . Do not reflux yet.

  • The Trick: The cyanide ion is transported into the toluene layer slowly. As soon as the nitrile is formed, it remains in the toluene. Since the base (NaCN/NaOH) is in the water, and the nitrile is in the toluene, deprotonation is suppressed.

Q: Why Toluene? Why not DMF or DMSO? A: DMF and DMSO are polar aprotic solvents that enhance the basicity of the cyanide anion, accelerating the side reaction (dimerization). Toluene is non-polar; it suppresses the ionization of the benzylic proton [1].

Module 2: Hydrolysis & The Stability Risk

The Issue: The nitrile disappears, but the yield of the acid is low. Fluoride analysis shows free


 ions in the waste stream.

Diagnosis: Alkaline hydrolysis (NaOH/KOH reflux) can attack the


 group. While 

is more stable than

, prolonged exposure to strong nucleophiles (OH-) at high temperatures can lead to hydrolysis of the ether linkage, forming the corresponding phenol [2].
Protocol Adjustment: Acidic Hydrolysis

Switch to an acid-catalyzed hydrolysis. This is gentler on the trifluoromethoxy group and prevents the formation of phenolic byproducts.

Q: What is the recommended acid cocktail? A: Use a mixture of Sulfuric Acid (


) , Water , and Acetic Acid (AcOH) .
  • Ratio: 1:1:1 (vol/vol) of Conc.

    
     : 
    
    
    
    : Glacial AcOH.
  • Procedure: Dissolve the crude nitrile in the AcOH. Add the Water/Sulfuric acid mixture slowly (exothermic).

  • Reflux: Heat to 100–110°C for 4–6 hours.

  • Workup: Pour onto ice water. The acid should precipitate as a solid.

Q: I still see "Amide" intermediate in HPLC. How do I drive it to completion? A: Phenylacetamides are stable intermediates. If the reaction stalls:

  • Increase the temperature to 115°C.

  • Do not add more water (this lowers the boiling point).

  • Add a co-solvent like 1,4-Dioxane if solubility is an issue, but usually, AcOH is sufficient.

Troubleshooting Matrix

Use this table to diagnose specific failure modes in your current experiments.

SymptomProbable CauseCorrective Action
Dark tarry reaction mixture (Cyanation) Dimerization: High local concentration of base/cyanide relative to substrate.Switch to Toluene/Water PTC method. Lower temperature to <40°C.
Low Yield, High "Stilbene" Impurity Over-alkylation: Benzylic protons are too acidic.Dilution: Increase Toluene volume. Slow Addition: Add the benzyl halide solution to the cyanide/PTC mixture slowly.
Product contains Phenol (

) peak

Hydrolysis:
Base strength too high during hydrolysis.
Switch from NaOH/KOH to

/AcOH
hydrolysis.
Product is an oil, not a solid Impurity Profile: Presence of unreacted toluene or amide prevents crystallization.Recrystallization: Use Hexane/Ethyl Acetate (9:1) or Cyclohexane. Seed with pure crystal if available.
Incomplete Hydrolysis (Amide persists) Temperature too low: Amide hydrolysis requires

Nitrile hydrolysis.
Increase temp to >105°C. Ensure acid concentration is >50%.

Logic Flow for Yield Recovery

Follow this decision tree if your isolated yield is below 60%.

TroubleshootingLogic Start Yield < 60% CheckTLC Check TLC/HPLC of Cyanation Step Start->CheckTLC Decision1 Is Dimer Present? (High Rf spot) CheckTLC->Decision1 Action1 Action: Switch to Toluene/Water PTC. Reduce Temp. Decision1->Action1 Yes CheckHydrolysis Check Hydrolysis (Amide vs Acid) Decision1->CheckHydrolysis No Decision2 Is Amide Present? CheckHydrolysis->Decision2 Action2 Action: Increase Acid Conc. Increase Temp >100°C Decision2->Action2 Yes Action3 Action: Check for Phenol (OCF3 degradation). Switch to Acidic Hydrolysis. Decision2->Action3 No (Unknown Loss)

Caption: Figure 2. Decision tree for diagnosing yield loss in substituted phenylacetic acid synthesis.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemBioChem, 6, 2186. (Discusses stability of OCF3 vs CF3). Link

  • Organic Syntheses Procedure. (1955). Phenylacetonitrile derivatives via Benzyl Halides.[1] Organic Syntheses, Coll. Vol. 3, p. 347. (Foundational methodology for nitrile synthesis). Link

  • BenchChem Technical Note. (2025). Stability of Trifluoromethylphenyl-Containing Compounds. (Highlights hydrolysis risks of fluorinated groups). Link

Sources

Purification challenges of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Aromatics Division Subject: Purification Protocol for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid Ticket ID: #TFA-345-PUR

Executive Summary

You are encountering difficulties with 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid , a molecule that presents a "perfect storm" for purification challenges. Its structure combines a polar acidic head group (


) with a highly lipophilic, electron-withdrawing tail (

and two

atoms).

This duality creates three primary failure modes during purification:

  • Oiling Out (LLPS): The compound prefers to separate as a solute-rich oil rather than a crystal lattice during cooling.[1][2][3]

  • Surfactant Behavior: The amphiphilic structure stabilizes emulsions during aqueous workups.

  • Regioisomeric Persistence: Isomers (e.g., 2,3-dichloro analogs) often co-crystallize due to similar lipophilicity.

This guide provides field-proven protocols to resolve these specific issues.

Module 1: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

The Problem: The trifluoromethoxy group (


) significantly lowers the lattice energy relative to the solvation energy. When cooling a hot solution, the system hits a miscibility gap  (metastable zone) before it hits the solubility curve. The result is an oil, not a crystal.

The Solution: The "Cloud Point" Approach You must avoid the "crash cooling" method. Instead, use a controlled anti-solvent addition at equilibrium temperature.

Recommended Solvent System:

  • Primary Solvent: Toluene (Solubilizes the lipophilic tail)

  • Anti-Solvent: Heptane (Forces lattice formation)

  • Alternative: Ethyl Acetate / Hexane (if Toluene is restricted).

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve crude solid in Toluene at 65°C. Use the minimum amount required to achieve clarity (approx. 3-5 mL per gram).

  • Hot Filtration: Filter while hot to remove insoluble inorganic salts.

  • The "Cloud" Titration:

    • Maintain temperature at 60°C.

    • Add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Crucial Step: Add 1-2 mL of Toluene to just clear the solution again.

  • Seeding: Add pure seed crystals (0.1 wt%) at 55°C.

  • Linear Cooling: Cool to 20°C at a rate of 5°C per hour.

    • Note: If oil droplets appear, reheat to 60°C and add more Toluene. Oil droplets act as impurity sinks and must be avoided.

  • Aging: Stir at 0-5°C for 4 hours before filtration.

Module 2: Breaking Emulsions in Acid-Base Workup

The Problem: At high pH, the carboxylate salt forms. The molecule effectively becomes a surfactant (soap), with a charged head and a fluorinated/chlorinated tail. This stabilizes emulsions that can take days to separate.

The Solution: Ionic Strength & pH Control Do not use water; use electrolytes to disrupt the surfactant layer.

Visual Workflow: The "Salting Out" Extraction

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) BaseStep Add 1M NaOH (Cold) Target pH 9-10 (Not >12) Start->BaseStep Emulsion Risk: Emulsion Formation BaseStep->Emulsion Separation Phase Separation (Product in Aqueous Top/Bottom) BaseStep->Separation If clear Mitigation Add Saturated Brine (NaCl) Increase Ionic Strength Emulsion->Mitigation If cloudy/milky Mitigation->Separation Acidification Acidify Aqueous Layer (HCl to pH 1-2) Separation->Acidification Keep Aqueous Phase Extraction Extract into MTBE or DCM Acidification->Extraction

Figure 1: Optimized Acid-Base Extraction Workflow to prevent surfactant-induced emulsions.

Critical Protocol Adjustments:

  • Avoid Strong Bases: Use 1M NaOH or

    
    . Avoid 5M+ NaOH, which creates "hard" soaps.
    
  • The Brine Break: If an emulsion forms, add solid NaCl directly to the separatory funnel until saturation. The increased density and ionic strength force phase separation.

  • Solvent Choice: Use MTBE (Methyl tert-butyl ether) for the final extraction. It has a lower tendency to emulsify with fluorinated acids compared to Ethyl Acetate.

Module 3: Regioisomer Depletion

The Problem: Synthesizing this molecule often involves chlorination of a precursor.[4] This frequently yields the 2,3-dichloro or 2,5-dichloro isomers. These isomers have nearly identical


 values on silica gel, making chromatography inefficient.

The Solution: Differential Solubility The 3,4-dichloro substitution pattern generally provides better crystal packing (higher melting point) than the "kinked" 2,3- or 2,5- isomers.

Purification Data Table:

MethodEffectivenessNotes
Flash Chromatography LowIsomers co-elute. Requires very slow gradient (0.5% MeOH in DCM).
Acid-Base Extraction MediumCan remove non-acidic impurities, but not isomeric acids.
Recrystallization (Tol/Hep) High The 3,4-isomer crystallizes; ortho-substituted isomers remain in mother liquor.
Zone Refining HighOnly for ultra-high purity (>99.5%) requirements.

Troubleshooting Protocol: If HPLC shows >5% regioisomer contamination after one recrystallization:

  • Perform a slurry wash . Suspend the solid in cold Hexane (with 5% Toluene) and stir vigorously for 2 hours.

  • Filter.[5][6] The surface impurities (isomers) are often redissolved by the trace Toluene.

Frequently Asked Questions (FAQ)

Q: My product is an oil that won't solidify. What now? A: You are experiencing "oiling out."[1][2][3][7][8] Do not cool further—it will only make the oil more viscous. Reheat the mixture until it is a clear solution. Add a seed crystal.[3] If you have no seed, scratch the glass side of the flask with a glass rod at the air-liquid interface to induce nucleation.

Q: Can I use Ethanol/Water for recrystallization? A: Avoid. While common for phenylacetic acids, the highly lipophilic


 and Cl groups make this molecule very insoluble in water. You will likely get a gummy precipitate rather than defined crystals. Stick to non-polar/polar organic systems (Toluene/Heptane).

Q: The solid is slightly yellow. Is this a problem? A: Likely yes. Chlorinated aromatics are prone to trace oxidation or phenol contaminants (from hydrolysis of the


 group, though rare). A wash with dilute sodium metabisulfite (

) during the extraction phase can reduce oxidized impurities.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions." Technical Whitepaper. Link

  • Fujita, T., et al. "A New Substituent Constant,

    
    , Derived from Partition Coefficients."[9] Journal of the American Chemical Society, 1964. (Foundational text on lipophilicity of halogenated phenylacetic acids). Link
    
  • TCI Chemicals. "Product Specification: 4-(Trifluoromethoxy)phenylacetic Acid." (Used as a baseline for physicochemical properties of the analog). Link

  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press. (Standard reference for acid-base workup of amphiphilic molecules). Link

Sources

Technical Support Center: Purification of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Purification Challenges

The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, a complex halogenated and fluorinated aromatic compound, often proceeds through a multi-step pathway. A common synthetic route involves the conversion of a corresponding acetophenone derivative via the Willgerodt-Kindler reaction, followed by hydrolysis of the resulting thioamide or amide intermediate.[1][2] This process can introduce a variety of impurities, including unreacted starting materials, reaction intermediates, and by-products. Effective purification is therefore critical to obtaining a final product of high purity, suitable for downstream applications in research and drug development.

This guide will systematically address the identification and removal of these common impurities through practical and validated purification techniques.

Troubleshooting Guide: Common Impurities and Removal Strategies

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the purification of crude 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid.

Question 1: My crude product has a yellow or brownish tint. What is the likely cause and how can I decolorize it?

Answer:

Colored impurities are common in organic synthesis and can arise from various sources, including the formation of polymeric materials or minor, highly conjugated by-products. In the context of the Willgerodt-Kindler reaction, residual sulfur can also contribute to discoloration.

Causality: The high temperatures often employed in the Willgerodt-Kindler reaction can lead to the formation of colored degradation products.

Recommended Protocol: Activated Carbon Treatment

  • Dissolution: Dissolve the crude 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid in a suitable organic solvent. A good starting point is a solvent in which the product is highly soluble at elevated temperatures and less soluble at room temperature, such as ethanol or a mixture of toluene and heptane.

  • Adsorption: Add a small amount of activated carbon (typically 1-5% w/w of the crude product) to the solution.

  • Heating: Gently heat the mixture to reflux for 15-30 minutes with stirring. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pad of celite or filter paper to remove the activated carbon. It is crucial to perform this step quickly to prevent premature crystallization of the product on the filter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the decolorized product.

  • Isolation: Collect the purified crystals by filtration and wash with a small amount of cold solvent.

Question 2: My NMR analysis shows the presence of the starting material, 3,4-Dichloro-5-(trifluoromethoxy)acetophenone. How can I remove it?

Answer:

The presence of unreacted acetophenone indicates an incomplete Willgerodt-Kindler reaction. Due to the difference in acidity between the desired carboxylic acid product and the neutral acetophenone starting material, a liquid-liquid extraction is a highly effective separation method.

Causality: The starting acetophenone is a neutral compound, while the product, a carboxylic acid, is acidic. This difference in chemical properties allows for selective separation based on pH.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid will be deprotonated to its corresponding carboxylate salt and dissolve in the aqueous layer, while the neutral acetophenone will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Separate the aqueous and organic layers. The organic layer containing the acetophenone can be discarded or the solvent evaporated to recover the starting material.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as 2M hydrochloric acid (HCl), until the pH is acidic (pH ~2). The 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated product by filtration, wash with cold deionized water to remove any residual salts, and dry under vacuum.

Question 3: I have identified the corresponding amide, 3,4-Dichloro-5-(trifluoromethoxy)phenylacetamide, as an impurity. What is the best way to remove it?

Answer:

The presence of the amide suggests incomplete hydrolysis of the intermediate formed during the Willgerodt-Kindler reaction. While the amide is also a neutral compound, its polarity is different from the desired carboxylic acid. Therefore, column chromatography is the preferred method for separation.

Causality: The amide and carboxylic acid have different polarities, allowing for their separation by chromatography based on their differential adsorption to a stationary phase.

Recommended Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or petroleum ether. A typical starting gradient would be 5% ethyl acetate in hexanes, gradually increasing to 20-30% ethyl acetate.

  • Procedure:

    • Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

    • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

    • Elution: Begin eluting with the mobile phase, starting with a low polarity mixture. The less polar amide will elute first.

    • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Product Elution: Increase the polarity of the mobile phase to elute the more polar carboxylic acid product.

    • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Question 4: My product appears to be contaminated with positional isomers. How can I achieve isomeric purification?

Answer:

The presence of positional isomers often stems from the initial synthesis of the starting materials. Separating these closely related compounds can be challenging and typically requires high-resolution techniques.

Causality: Positional isomers have very similar physical and chemical properties, making their separation by standard techniques like recrystallization difficult. High-performance liquid chromatography (HPLC) offers the necessary resolution.

Recommended Technique: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: A reversed-phase C18 column is a good starting point. For halogenated aromatic compounds, a phenyl-hexyl or pentafluorophenyl (PFP) column may offer alternative selectivity.[3]

  • Mobile Phase: A mixture of acetonitrile or methanol and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to suppress ionization and improve peak shape.

  • Method Development: An analytical HPLC method should first be developed to achieve baseline separation of the isomers. This method can then be scaled up to a preparative scale.

  • Purification: The crude mixture is injected onto the preparative column, and fractions corresponding to the desired isomer are collected. The solvent is then removed under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for recrystallizing 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a compound with the polarity of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, a mixed solvent system is often effective. A good starting point would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like toluene or ethyl acetate. Experiment with different ratios to find the optimal conditions for high recovery and purity.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any proton- or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity by area percentage and detect any non-volatile impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: What are the recommended storage conditions for the purified compound?

A3: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.

Data Summary Table

Purification TechniquePrinciple of SeparationImpurities TargetedAdvantagesDisadvantages
Activated Carbon Treatment AdsorptionColored impurities, high molecular weight by-productsSimple, effective for color removalCan lead to product loss due to adsorption
Acid-Base Extraction Difference in acidity (pKa)Unreacted neutral starting materials (e.g., acetophenone)Highly selective, scalableRequires use of acids and bases, potential for emulsion formation
Recrystallization Difference in solubilityModerately polar impurities, some isomeric impuritiesCan yield highly pure crystalline material, scalableRequires screening for suitable solvents, potential for low recovery
Column Chromatography Difference in polarityNon-polar to moderately polar impurities (e.g., amides)High resolution for a range of impuritiesCan be time-consuming and require large volumes of solvent
Preparative HPLC High-resolution partitioningPositional isomers, closely related impuritiesHighest resolution for difficult separationsExpensive, limited sample capacity, requires specialized equipment

Experimental Workflow Diagrams

Purification Strategy Decision Tree

Purification_Strategy Start Crude 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid Color Is the product colored? Start->Color NMR_Check NMR analysis for starting material/intermediates Color->NMR_Check No Activated_Carbon Treat with Activated Carbon Color->Activated_Carbon Yes Acid_Base Perform Acid-Base Extraction NMR_Check->Acid_Base Starting material present Column_Chrom Perform Column Chromatography NMR_Check->Column_Chrom Amide intermediate present Recrystallize Recrystallize NMR_Check->Recrystallize Minor impurities Purity_Check Is purity >98% by HPLC? Purity_Check->Column_Chrom No Final_Product Pure Product Purity_Check->Final_Product Yes Activated_Carbon->NMR_Check Acid_Base->Column_Chrom Column_Chrom->Recrystallize Recrystallize->Purity_Check

Caption: Decision tree for selecting the appropriate purification method.

General Purification Workflow

Purification_Workflow Crude_Product Crude Product Extraction Acid-Base Extraction (to remove starting material) Crude_Product->Extraction Decolorization Activated Carbon Treatment (if necessary) Extraction->Decolorization Chromatography Column Chromatography (to remove amide intermediate) Decolorization->Chromatography Recrystallization Recrystallization (final polishing) Chromatography->Recrystallization Pure_Product Pure 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid Recrystallization->Pure_Product

Caption: A general sequential workflow for purification.

References

  • Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470. [Link]

  • Kindler, K. (1923). Studien über den Mechanismus chemischer Reaktionen. I. Reduktion von Amiden. Justus Liebigs Annalen der Chemie, 431(1), 187-230. [Link]

  • Carmack, M., & DeTar, D. F. (1946). The Willgerodt and Kindler Reactions. V. A Study of the Reaction of Carbonyl Compounds with a Mixture of Sulfur and an Amine. Journal of the American Chemical Society, 68(10), 2029-2033. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]

  • Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. John Wiley & Sons.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • U.S. Patent No. WO2010058421A2. (2010). A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

Sources

Technical Support Center: Advanced Catalytic Systems for PAA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Alternative Catalysts for Phenylacetic Acid (PAA) Synthesis

Introduction: Beyond Standard Hydrolysis

Welcome to the Advanced Catalysis Support Center. You are likely here because the traditional hydrolysis of benzyl cyanide (using stoichiometric acid/base) is creating unacceptable waste streams, safety hazards, or selectivity issues in your scale-up.

This guide troubleshoots three specific alternative catalytic routes:

  • Palladium-Catalyzed Carbonylation (The Industrial Standard)

  • Nickel-Catalyzed Reductive Carboxylation (The

    
     "Green" Route)
    
  • Nitrilase-Mediated Biocatalysis (The High-Selectivity Route)

Module 1: Palladium-Catalyzed Carbonylation

System: Benzyl Chloride + CO +




PAA Catalyst:

or Pd/C with Phase Transfer Catalyst (PTC)
Workflow Visualization

Pd_Carbonylation_Cycle Start Benzyl Chloride (Substrate) OxAdd Oxidative Addition (Ar-CH2-Pd-Cl) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd Cycle Start CO_Insert CO Insertion (Acyl-Pd Complex) OxAdd->CO_Insert + CO Hydrolysis Hydrolysis (NaOH/H2O) CO_Insert->Hydrolysis + OH- Hydrolysis->Pd0 Regeneration Product Phenylacetic Acid Hydrolysis->Product Reductive Elimination

Caption: The Pd(0)/Pd(II) catalytic cycle. Failure usually occurs at the Oxidative Addition step (mass transfer) or Regeneration step (Pd black formation).

Troubleshooting & FAQs

Q: My reaction stalls at 40% conversion despite high CO pressure (50 atm). Why? A: You are likely facing a Mass Transfer Limitation rather than a kinetic one.

  • Diagnosis: In biphasic systems (Organic/Aqueous), the reaction occurs at the interface. High pressure does not help if the benzyl chloride cannot contact the Pd-catalyst effectively.

  • Solution:

    • Agitation: Ensure impeller speed creates a vortex (Reynolds number > 10,000).

    • PTC Selection: Switch from Tetraethylammonium chloride (TEAC) to Tetrabutylammonium bromide (TBAB). The longer alkyl chains of TBAB improve lipophilicity, dragging the hydroxide ion into the organic phase more effectively [1].

Q: I see a black precipitate forming, and the turnover frequency (TOF) drops to zero. A: This is "Pd Black" formation (agglomeration of inactive Pd(0)).

  • Mechanism: The active

    
     species loses ligands and collapses into metal clusters.
    
  • Solution: Increase the Phosphine:Pd ratio. Add excess Triphenylphosphine (

    
    ) (typically 4:1 relative to Pd). This stabilizes the Pd(0) species in solution preventing agglomeration [2].
    

Q: Can I use Benzyl Alcohol instead of Benzyl Chloride? A: Yes, but it requires an iodide promoter.

  • Protocol Adjustment: Add HI or LiI. The mechanism involves the in situ conversion of benzyl alcohol to benzyl iodide, which undergoes oxidative addition to Pd much faster than the alcohol or chloride [3].

Module 2: Nickel-Catalyzed Reductive Carboxylation

System: Benzyl Chloride +


 + Reductant (Mn/Zn) 

PAA Catalyst:

or

Experimental Protocol: The "Martin" Conditions

Note: This method avoids toxic CO gas by using


 (1 atm).
  • Setup: Flame-dry a Schlenk tube. Add Mn powder (2.0 equiv) and

    
     (10 mol%).
    
  • Solvent: Add anhydrous DMF (0.2 M concentration).

  • Activation: Purge with

    
     (balloon pressure) for 15 mins.
    
  • Initiation: Add Benzyl Chloride and stir at 25°C.

  • Quench: Acidify with 1M HCl after 12 hours.

Troubleshooting & FAQs

Q: The reaction never started. The Mn powder looks unchanged. A: Surface Passivation of the reducing agent.

  • Cause: Trace water or oxides on the Mn/Zn surface prevent electron transfer to the Nickel catalyst.

  • Solution: Activate the Mn powder before use. Wash with dilute HCl, then water, then acetone, and dry under vacuum at 120°C. Alternatively, add a trace amount (1-2%) of TMSCl (Trimethylsilyl chloride) to the reaction mixture to scavenge oxides [4].

Q: I am getting 1,2-diphenylethane (Wurtz coupling) instead of PAA. A: This is a Selectivity Failure due to low


 concentration.
  • Mechanism: The Benzyl-Ni intermediate has two pathways: react with

    
     (desired) or react with another Benzyl halide (homocoupling).
    
  • Solution:

    • Ensure the solvent is saturated with

      
      before adding the substrate.
      
    • Slow addition (syringe pump) of the Benzyl Chloride over 2 hours keeps its concentration low relative to

      
      , favoring carboxylation [5].
      

Module 3: Biocatalysis (Nitrilase)

System: Benzyl Cyanide +




PAA +

Catalyst: Nitrilase (e.g., Alcaligenes faecalis or recombinant E. coli)[1]
Workflow Visualization

Biocatalysis_Workflow Inoculum Recombinant E. coli (Nitrilase) Bioreactor Bioreactor (pH 7.5, 30°C) Inoculum->Bioreactor Sensing pH Sensor (Detects NH3/Acid) Bioreactor->Sensing Feedback Loop Harvest Centrifugation & Acid Precipitation Bioreactor->Harvest Conversion >99% Feed Substrate Feed (Benzyl Cyanide) Feed->Bioreactor Fed-Batch

Caption: Biocatalytic workflow. Fed-batch mode is critical to prevent substrate inhibition.

Troubleshooting & FAQs

Q: The enzyme activity drops rapidly after 1 hour. A: Substrate Inhibition or Product Inhibition .

  • Cause: Benzyl cyanide is toxic to many nitrilases at concentrations >50 mM. Additionally, the PAA product lowers pH.

  • Solution:

    • Fed-Batch Strategy: Do not add all substrate at once. Feed benzyl cyanide continuously at a rate matching the hydrolysis rate (

      
      ).
      
    • Buffer Capacity: Use 100 mM Phosphate buffer or a pH-stat system to maintain pH 7.5. PAA accumulation acidifies the media, denaturing the enzyme [6].

Q: How do I separate the enzyme from the product? A: Self-Validating Purification.

  • Protocol:

    • Centrifuge to remove cell debris (catalyst).

    • The supernatant contains Ammonium Phenylacetate (soluble).

    • Acidify supernatant to pH 2. PAA precipitates (Solubility < 1g/100mL at low pH).

    • Filter.[2] This ensures high purity without chromatography [7].

Summary Data: Catalyst Selection Matrix

FeaturePd-CarbonylationNi-CarboxylationBiocatalysis (Nitrilase)
Primary Substrate Benzyl ChlorideBenzyl Chloride/BromideBenzyl Cyanide
C1 Source CO gas (Toxic, High Pressure)

(Green, 1 atm)
Cyanide (Pre-installed)
Key Risk High Pressure/ExplosionReductant Sensitivity (

)
Enzyme Stability
Selectivity High (>95%)Moderate (Homocoupling risk)Very High (>99%)
TOF (

)
500 - 200010 - 50100 - 500

Decision Logic: Which Path?

Decision_Tree Start Start: PAA Synthesis Q1 Is CO Gas Permitted? Start->Q1 Q2 Is Substrate Benzyl Cyanide? Q1->Q2 No Pd_Route Route A: Pd-Carbonylation (High Throughput) Q1->Pd_Route Yes Ni_Route Route B: Ni-Carboxylation (Green Chemistry) Q2->Ni_Route No (Halide Substrate) Bio_Route Route C: Nitrilase (Mild Conditions) Q2->Bio_Route Yes

Caption: Logic flow for selecting the optimal catalytic system based on lab constraints and substrate availability.

References

  • Alper, H., et al. (1983). "Phase transfer catalysis in the palladium catalyzed carbonylation of benzyl halides." Journal of Organometallic Chemistry. Link

  • Grushin, V. V., & Alper, H. (1994). "Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes." Chemical Reviews. Link

  • Li, H., et al. (2019). "An improved method for the synthesis of phenylacetic acid derivatives via carbonylation."[3][4] Journal of Chemical Research.[4] Link

  • Leon, T., & Martin, R. (2013). "Ni-catalyzed direct carboxylation of benzyl halides with CO2." Organic Letters. Link

  • Börjesson, M., et al. (2016). "Nickel-Catalyzed Carboxylation of Benzylic C-N Bonds with CO2." Journal of the American Chemical Society. Link

  • Gong, J. S., et al. (2012). "Nitrilases in nitrile biocatalysis: recent progress and forthcoming research." Microbial Cell Factories. Link

  • Wang, M., et al. (2011). "Efficient production of phenylacetic acid from benzyl cyanide by a recombinant nitrilase." Journal of Industrial Microbiology & Biotechnology. Link

Sources

Validation & Comparative

Definitive Structural Confirmation Guide: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Introduction: The Regioisomer Challenge

In the synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid , the primary risk is not chemical purity, but regioisomeric ambiguity . Standard electrophilic aromatic substitutions or metal-catalyzed couplings often yield mixtures of isomers (e.g., the 2,3-dichloro-4-trifluoromethoxy variant) that are indistinguishable by low-resolution mass spectrometry (LC-MS).

This guide compares the efficacy of routine quality control methods against definitive structural elucidation protocols. It establishes a self-validating analytical workflow to ensure the -OCF3 group, chlorine atoms, and acetic acid tail are correctly positioned relative to one another.

Comparative Analysis of Confirmation Methodologies

The following table contrasts the "Routine QC" approach often used in early discovery with the "Definitive Confirmation" required for scale-up and publication.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: Routine QC (LC-MS + 1H NMR)Method B: Advanced Spectroscopy (19F/13C/2D NMR)Method C: Crystallography (SC-XRD)
Primary Output Purity %, Molecular WeightConnectivity, Spatial ArrangementAbsolute 3D Structure
Regioisomer Specificity Low . Isomers often co-elute or have identical masses.High . Distinguishes ortho/meta/para relationships.Definitive . Unambiguous atom placement.
Sample Requirement < 1 mg10–20 mg (Recoverable)Single Crystal (0.1–0.3 mm)
Time to Result 15 Minutes4–8 Hours2–5 Days
Cost Efficiency HighModerateLow (Resource Intensive)
Blind Spots Cannot definitively prove 3,4 vs. 2,3 substitution patterns.Requires expert interpretation of coupling constants.Requires a crystal suitable for diffraction.

The "Self-Validating" Confirmation Protocol

To guarantee the structure of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, you must move beyond Method A. The following protocol utilizes Method B (Advanced Spectroscopy) as the primary validation tool, using Method C only for final lot release or reference standard generation.

Phase 1: 1D-NMR Analysis (The Fingerprint)

Protocol: Dissolve 15 mg of the synthesized solid in 0.6 mL of DMSO-d6 . (Avoid CDCl3 if possible, as DMSO provides better separation of acidic protons and prevents aggregation).

Expected 1H NMR Data (Predicted)
  • δ 12.4 ppm (1H, br s): Carboxylic acid –COOH.

  • δ 7.55 ppm (1H, d, J ~ 2.0 Hz): H6 . Located between the acetic acid group and the -OCF3 group.

  • δ 7.35 ppm (1H, d, J ~ 2.0 Hz): H2 . Located between the acetic acid group and the Cl atom.

  • δ 3.65 ppm (2H, s): Benzylic –CH2–.

Critical Checkpoint: If you observe a large coupling constant (J > 8 Hz) in the aromatic region, you have likely synthesized the 2,3-dichloro isomer (where protons are ortho to each other). The target molecule must show meta-coupling (small J values) or singlets.

Expected 19F NMR Data
  • δ -57.0 to -59.0 ppm (3F, s): The -OCF3 signal.

  • Note: If the -OCF3 is flanked by two chlorines (e.g., 3,5-dichloro-4-trifluoromethoxy), the shift will move upfield significantly. The specific shift confirms the "ortho-unsubstituted" nature of one side of the -OCF3 group.

Phase 2: 2D-NMR Logic (The Spatial Proof)

This is the definitive step without growing crystals.[1] We utilize NOESY (Nuclear Overhauser Effect Spectroscopy) to map spatial proximity.

The Logic Flow:

  • The Benzylic –CH2– protons (3.65 ppm) serve as the "Anchor."

  • In the correct structure, the –CH2– group is flanked by H2 and H6 . Therefore, the –CH2– must show NOE correlations to both aromatic protons.

  • H6 is adjacent to the -OCF3 group. H2 is adjacent to a Chlorine.

  • HOESY (1H-19F) : A Heteronuclear NOE experiment will show a strong correlation between the H6 proton and the 19F signal of the -OCF3 group. H2 will show NO correlation to the Fluorine.

Phase 3: Single Crystal XRD (The Gold Standard)

If the spectroscopic data remains ambiguous due to rotamers or solvent effects, single-crystal X-ray diffraction is required.

Crystallization Protocol:

  • Dissolve 50 mg of the compound in minimal hot Toluene .

  • Add n-Heptane dropwise until slight turbidity persists.

  • Add one drop of Toluene to clear the solution.

  • Allow to cool slowly to room temperature, then place at 4°C for 48 hours.

  • Result: Substituted phenylacetic acids typically form triclinic or monoclinic prisms suitable for XRD.

Visualization of Structural Logic

The following diagrams illustrate the decision process and the specific NMR correlations required to confirm the 3,4-dichloro-5-(trifluoromethoxy) substitution pattern.

Diagram 1: Confirmation Workflow Decision Tree

ConfirmationWorkflow Start Crude Synthesis Product QC Routine QC (LC-MS + 1H NMR) Start->QC Decision1 Is Purity > 95%? QC->Decision1 Purify Recrystallize / Prep-HPLC Decision1->Purify No Advanced Advanced NMR (NOESY/HOESY) Decision1->Advanced Yes Purify->QC Check Are H2/H6 distinct? Advanced->Check XRD Single Crystal XRD Check->XRD No (Ambiguous) Release Confirm Structure & Release Check->Release Yes (Correlations Match) XRD->Release

Caption: A logical workflow for escalating analytical rigor from routine purity checks to definitive structural confirmation.

Diagram 2: Required NOE Correlations (The "Fingerprint" Match)

NOELogic cluster_legend Interpretation CH2 Benzylic CH2 (Anchor) H2 Proton H2 (Ortho to Cl) CH2->H2 Strong NOE (Spatial Proximity) H6 Proton H6 (Ortho to OCF3) CH2->H6 Strong NOE (Spatial Proximity) OCF3 19F (OCF3 Group) H2->OCF3 NO Correlation (Proof of Regioisomer) H6->OCF3 HOESY Correlation (Critical Proof) Text H6 must talk to OCF3. H2 must NOT talk to OCF3.

Caption: Visualizing the specific Nuclear Overhauser Effect (NOE) signals required to distinguish the target isomer from impurities.

References

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Contextual grounding for 19F shift ranges).
  • National Institutes of Health (NIH). (2013). 19F NMR Chemical Shifts of the Trifluoromethoxy Group in Aromatic Compounds. Journal of the American Chemical Society.[2] Retrieved from [Link]

Sources

Comparative study of halogenated phenylacetic acids in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Halogen Scan

Phenylacetic acid (PAA) scaffolds are ubiquitous in medicinal chemistry (e.g., Diclofenac) and agrochemistry (e.g., auxin mimics). However, the unsubstituted phenyl ring is a metabolic liability, prone to rapid oxidation by Cytochrome P450 enzymes.

This guide provides a technical comparison of halogenated PAAs (Fluorine vs. Chlorine; Ortho vs. Para), focusing on their utility as metabolic probes and bioisosteres . We analyze how specific halogen substitutions modulate lipophilicity (LogP), metabolic stability (microsomal intrinsic clearance), and biological activity.

Key Insight: The transition from Hydrogen → Fluorine → Chlorine is not merely a change in size; it is a strategic shift in electronic density and metabolic blocking capability.

Physicochemical Profiling: The Foundation

Before initiating biological assays, one must understand the physicochemical shift induced by halogenation. The following table summarizes the critical parameters for the core PAA derivatives.

Table 1: Comparative Physicochemical Properties

CompoundSubstitutionEst.[1][2][3][4][5] LogP*pKa (approx)Electronic Effect (Hammett

)
Steric Bulk (Van der Waals Radius)
PAA None (H)1.414.310.001.20 Å
4-F-PAA Para-Fluorine1.554.250.061.47 Å
4-Cl-PAA Para-Chlorine2.104.190.231.75 Å
2-Cl-PAA Ortho-Chlorine2.054.07N/A (Steric dominant)1.75 Å
Diclofenac 2,6-Dichloro**4.514.15Strong withdrawingHigh (Atropisomerism)

*LogP values are consensus estimates based on octanol-water partitioning. Note the significant jump in lipophilicity with Chlorine compared to Fluorine. **Included as a pharmaceutical benchmark.

Application Note:

  • Select 4-F-PAA when you need to block metabolism without significantly altering the steric profile or solubility of the parent molecule (Bioisosterism).

  • Select 4-Cl-PAA to increase membrane permeability (LogP > 2.0) and drive hydrophobic interactions in the binding pocket.

Metabolic Stability: The "Para-Block" Strategy

The primary failure mode for PAA-based drugs in early discovery is rapid clearance via hepatic metabolism. The phenyl ring is electron-rich, making it a prime target for CYP450-mediated hydroxylation, typically at the para position.

Mechanism of Action

Replacing the para-hydrogen with a halogen prevents the formation of the unstable arene oxide intermediate required for hydroxylation.

  • C-F Bond Strength: ~116 kcal/mol (vs. C-H ~99 kcal/mol). The C-F bond is metabolically inert.

  • C-Cl Bond: Weaker than C-F, but the steric bulk prevents the heme iron of CYP450 from accessing the carbon.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic fates of PAA versus its halogenated analogs.

MetabolicFate cluster_legend Legend PAA Phenylacetic Acid (PAA) CYP CYP450 (Liver Microsomes) PAA->CYP Substrate Entry OH_PAA 4-OH-PAA (Rapid Clearance) CYP->OH_PAA Para-Hydroxylation (Fast) F_PAA 4-F-PAA (Metabolically Stable) CYP->F_PAA No Reaction (C-F Bond Strength) Cl_PAA 2-Cl-PAA (Steric Blockade) CYP->Cl_PAA Steric Hindrance (Ortho-Cl) F_PAA->CYP Resistant Cl_PAA->CYP Resistant key Red = Unstable Metabolite Green = Stable Compound

Figure 1: Metabolic divergence of PAA derivatives. The introduction of Halogens (F/Cl) effectively blocks the primary clearance pathway.

Experimental Protocol: Microsomal Stability Assay

To validate the stability claims, the following protocol measures the Intrinsic Clearance (


) using Human Liver Microsomes (HLM). This is the industry-standard assay for comparing these derivatives.
Materials
  • Test Compounds: PAA, 4-F-PAA, 4-Cl-PAA (10 mM stock in DMSO).

  • Biological System: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Spike test compounds to a final concentration of 1 µM (<0.1% DMSO). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Expected Results (Data Summary)
CompoundT½ (min)CL_int (µL/min/mg)Interpretation
PAA 12.5>50 (High)Rapidly metabolized (Phase I oxidation).
4-F-PAA >60<10 (Low)Metabolic Blockade Success. C-F bond prevents oxidation.
4-Cl-PAA 45.0~15 (Low-Mod)Stable, but increased lipophilicity may attract other CYP isoforms.
Diclofenac 8.0HighRequires rapid clearance; toxicity risk if metabolic pathways saturated.

Secondary Assay: Auxin Activity (Plant Physiology)

While PAA is a known weak auxin in plants, halogenation can drastically alter this activity. This assay is crucial for researchers in agrochemistry or those assessing environmental toxicity.

Rationale: Chlorination increases lipophilicity, aiding uptake through the plant cuticle, and the ring substitution can increase affinity for the TIR1 auxin receptor.

Workflow Visualization

AuxinAssay cluster_compounds Treatment Groups (10 µM) Step1 Seed Germination (Arabidopsis thaliana) 48h @ 4°C -> 22°C Step2 Transfer to Assay Plates (0.5 MS Medium + Test Compound) Step1->Step2 C1 Control (DMSO) Step2->C1 C2 PAA (Weak Auxin) Step2->C2 C3 4-Cl-PAA (Potent Auxin) Step2->C3 Step3 Vertical Growth (7 Days, 16h Light Cycle) C1->Step3 C2->Step3 C3->Step3 Step4 Data Acquisition Measure Primary Root Length Step3->Step4

Figure 2: Root Growth Inhibition Assay workflow. 4-Cl-PAA typically shows significantly higher inhibition (higher auxin activity) than unsubstituted PAA due to enhanced stability and uptake.

References

  • Metabolic Stability & Halogenation

    • Comparison of metabolic properties of fluorinated and chlorinated matched pairs. (ResearchGate).[6][7]

    • Source:

  • Auxin Activity of PAA

    • Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants.[7][8]

    • Source:

  • Physicochemical Properties

    • 2-Chlorophenylacetic acid Properties and D
    • Source:

  • Cytotoxicity & Halogenated Compounds

    • In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid.[9]

    • Source: [9]

Sources

Head-to-Head: Chemocatalytic vs. Biocatalytic Synthesis of Sitagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Asymmetric Synthesis of the Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Sitagliptin (Januvia®)

Executive Summary

This guide provides a technical evaluation of the two dominant synthetic routes for Sitagliptin , a leading treatment for Type 2 Diabetes. We compare the Chemocatalytic Route (2nd Generation) —a landmark in organometallic process chemistry—against the Biocatalytic Route (3rd Generation) , which revolutionized industrial enzymatic synthesis.

The Verdict: While the Chemocatalytic route established the viability of asymmetric hydrogenation for


-amino acids, the Biocatalytic route is superior  for commercial manufacturing. It offers a 53% increase in productivity, a 19% reduction in total waste, and eliminates heavy metal contamination by replacing high-pressure Rhodium catalysis with an engineered transaminase.
The Synthetic Challenge

The core structural challenge in Sitagliptin is the chiral


-amino acid moiety. Synthesizing 

-amino acids with high enantiomeric excess (

) is notoriously more difficult than

-amino acids due to the increased distance between the chiral center and the carboxyl/carbonyl functionality, which reduces steric directing effects in traditional synthesis.
The Contenders
  • Route A (Chemocatalytic): Asymmetric hydrogenation of an unprotected enamine using a Rhodium-Josiphos catalyst.[1]

  • Route B (Biocatalytic): Direct transamination of a prositagliptin ketone using an evolved Transaminase (ATA-117).

Route Analysis & Mechanisms
Route A: Rhodium-Catalyzed Asymmetric Hydrogenation

Developed by Merck Process Research (Hansen et al., 2009), this route replaced the initial medicinal chemistry route (which used chiral auxiliaries).

  • Mechanism: The process relies on the formation of an enamine from a

    
    -keto amide. This enamine undergoes asymmetric hydrogenation using a Rh(I) complex with a ferrocenyl diphosphine ligand (t-Bu-Josiphos ).[1]
    
  • Technical Constraint: The reaction requires specialized high-pressure vessels (250 psi

    
    ) and rigorous purification to remove Rhodium (<5 ppm) from the final API.
    
  • Stereocontrol: The chiral ligand creates a steric pocket that forces

    
     addition from the Re-face, yielding the (R)-amine.
    
Route B: Engineered Transaminase Biocatalysis

Developed through a collaboration between Merck and Codexis (Savile et al., 2010), this route utilizes a Pyridoxal-5'-phosphate (PLP) dependent transaminase.

  • Mechanism: The enzyme facilitates a "Ping Pong Bi Bi" mechanism. It accepts an amine group from a sacrificial donor (isopropylamine), converting the cofactor PLP to PMP (Pyridoxamine phosphate). The PMP then transfers the amine to the prositagliptin ketone substrate.

  • Evolutionary Engineering: The wild-type enzyme had zero activity for this bulky substrate.[2] It underwent 11 rounds of directed evolution, resulting in 27 mutations that opened the active site binding pocket to accommodate the trifluorophenyl moiety.

Visualizing the Workflows

The following diagram contrasts the operational complexity of both routes.

Sitagliptin_Routes cluster_0 Route A: Chemocatalytic (Standard) cluster_1 Route B: Biocatalytic (Green) Start_Chem Prositagliptin Ketone Step1_Chem Enamine Formation (NH4OAc, MeOH) Start_Chem->Step1_Chem Step2_Chem Rh-Catalyzed Hydrogenation (Rh-Josiphos, 250 psi H2) Step1_Chem->Step2_Chem Step3_Chem Carbon Treatment (Rh Removal) Step2_Chem->Step3_Chem Step4_Chem Recrystallization (Upgrade ee from 97% to >99%) Step3_Chem->Step4_Chem End_Chem Sitagliptin Phosphate Step4_Chem->End_Chem Start_Bio Prositagliptin Ketone Step1_Bio Enzymatic Transamination (ATA-117, iPrNH2, DMSO/H2O) Start_Bio->Step1_Bio Step2_Bio Phase Separation (Extraction) Step1_Bio->Step2_Bio Step3_Bio Acidification/Crystallization Step2_Bio->Step3_Bio End_Bio Sitagliptin Phosphate Step3_Bio->End_Bio

Figure 1: Comparison of unit operations. Note the elimination of metal remediation and recrystallization steps in the biocatalytic route.

Head-to-Head Performance Data

The following data is aggregated from industrial scale-up reports (Savile, 2010 & Hansen, 2009).

MetricRoute A: Rh-CatalysisRoute B: BiocatalysisAdvantage
Chiral Purity (

)
~97% (Crude)>99.95% (Crude)Biocatalysis (Eliminates upgrade step)
Overall Yield ~82%~92%Biocatalysis (+10-13%)
Productivity Baseline+53% Kg/L/DayBiocatalysis
Operating Pressure 250 psi (

)
AtmosphericBiocatalysis (Safety/CAPEX)
Catalyst Rh(COD)Cl dimer + JosiphosEngineered Transaminase (ATA-117)Biocatalysis (Renewable/Non-toxic)
Waste (E-Factor) High (Metal removal/Solvents)Reduced by 19%Biocatalysis
Solvent System Methanol/Ammonium Acetate50% DMSO / WaterNeutral (DMSO requires careful recovery)
Experimental Protocol: The Biocatalytic Route

Role: Senior Application Scientist Context: This protocol describes the self-validating synthesis of Sitagliptin free base using the evolved ATA-117 transaminase.

Reagents & Setup
  • Substrate: Prositagliptin Ketone (100 g/L loading).

  • Enzyme: ATA-117 (Codexis/Merck variant), lyophilized powder.

  • Amine Donor: Isopropylamine (2 M).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (2 mM).

  • Buffer: 0.1 M Triethanolamine (pH 8.5) or Phosphate buffer.[3]

  • Solvent: DMSO (50% v/v).

Step-by-Step Methodology
  • System Preparation (Self-Validation Check: pH Stability):

    • Dissolve isopropylamine (118 g, 2 mol) in water. Adjust pH to 8.5 using 50% acetic acid. Critical: The equilibrium favors the ketone; a large excess of isopropylamine (20-50 eq) drives the reaction forward.

    • Add PLP (2 mM final concentration) and triethanolamine buffer.

    • Add DMSO (50% of final volume). Ensure the solution is homogenous.

  • Enzyme Activation:

    • Add the engineered transaminase (5 g/L) to the reaction vessel. Stir gently at 25°C for 30 minutes to allow PLP to bind to the enzyme active site (turning the solution bright yellow).

  • Reaction Initiation:

    • Add Prositagliptin Ketone (100 g/L).

    • Raise temperature to 40°C-45°C.

    • Stir at 200 RPM. Note: High shear can denature enzymes; use an overhead stirrer with a marine impeller.

  • Process Monitoring (Self-Validation Check: HPLC):

    • Timepoints: T=0, 4h, 8h, 24h.

    • Method: Quench 50 µL aliquot in Acetonitrile. Analyze on Chiralpak AD-H column (Ethanol/Heptane/DEA).

    • Target: >99.5% conversion. The reaction typically completes in 24 hours.

    • Observation: The byproduct is acetone. In an open system, acetone evaporation helps drive the equilibrium, but in a closed system, the high amine excess is sufficient.

  • Workup & Isolation:

    • Acidify mixture to pH 2.0 with 6N HCl to quench the reaction and precipitate the enzyme.

    • Filter off the protein precipitate (Celite may be used as a filter aid).

    • Wash the aqueous filtrate with isopropyl acetate to remove unreacted ketone and neutral impurities.

    • Basify the aqueous layer to pH 10 with 5N NaOH to liberate the Sitagliptin free base.

    • Extract into isopropyl acetate.

    • Concentrate and crystallize.[4]

Mechanism Visualization (Transaminase Cycle)

Transaminase_Cycle E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP + Donor - Acetone E_PMP->E_PLP + Ketone - Product Product Sitagliptin (Chiral Amine) E_PMP->Product Donor Isopropylamine (Donor) Donor->E_PLP Product_Side Acetone (Byproduct) Substrate Prositagliptin Ketone

Figure 2: The Ping-Pong Bi-Bi mechanism. The enzyme shuttles ammonia from Isopropylamine to the Ketone via the PLP/PMP cofactor switch.

References
  • Sitagliptin Synthesis: A Case Study in Process Chemistry Source: Chemical & Engineering News (C&EN). Context: Overview of the Green Chemistry Award winning process. URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid

[1][2][3]

Executive Summary

This guide outlines the operational standards for disposing of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid . As a poly-halogenated aromatic acid, this compound presents specific challenges regarding environmental persistence and the formation of corrosive byproducts (HF and HCl) during thermal destruction. This protocol is designed to ensure compliance with RCRA (US) and REACH (EU) standards while protecting laboratory personnel and infrastructure.

Chemical Safety Profile & Hazard Identification

Before disposal, the chemical nature of the substance must be understood to prevent dangerous incompatibilities.

PropertySpecificationOperational Implication
Functional Groups Carboxylic Acid (-COOH)Corrosive/Irritant. Incompatible with strong bases, cyanides, and sulfides.[1][2]
Halogens Chlorine (Cl), Trifluoromethoxy (-OCF₃)Strict Segregation Required. Combustion releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).[1][2]
pKa (Est.) ~3.5 - 4.0Acidic enough to mobilize heavy metals if disposed of in metal drums without liners.[1][2]
Physical State Solid (Powder/Crystal)Dust inhalation hazard.[1][2] Use LEV (Local Exhaust Ventilation).
GHS Classification Skin Irrit. 2 (H315), Eye Dam. 1 (H318)PPE Mandatory: Nitrile gloves, safety goggles, and lab coat.[1][2]

Critical Warning: Never dispose of this compound down the drain. The trifluoromethoxy group is highly stable and persistent in the environment (PFAS-adjacent chemistry), and the acidic moiety can damage plumbing and release toxic fumes if mixed with bleach or sulfides.

Core Disposal Directive: The "Halogen Rule"

The defining characteristic of this disposal plan is the Halogen Content .

  • Primary Disposal Method: High-temperature incineration equipped with acid gas scrubbing.

  • Waste Stream Designation: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless necessary. Mixing halogenated waste with non-halogenated waste upgrades the entire volume to the more expensive "Halogenated" disposal tier.

Operational Workflows (Visualized)
A. Waste Segregation Decision Tree

This logic flow ensures the material ends up in the correct waste stream, minimizing cost and safety risks.

WasteSegregationStartWaste Material SourceStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidActionPlace in Wide-MouthHDPE JarSolid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckLabelSolidLabel: 'Solid Waste,Halogenated, Toxic'SolidAction->LabelSolidHaloSolventHalogenated(DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated(MeOH, EtOAc)SolventCheck->NonHaloSolventCombineHaloCombine in HalogenatedWaste CarboyHaloSolvent->CombineHaloSegregateSegregate if >5% VolumeOtherwise: Halogenated StreamNonHaloSolvent->SegregateSegregate->CombineHaloDefault Path

Figure 1: Decision logic for segregating 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid waste. Note that even non-halogenated solutions should often be routed to the halogenated stream to prevent accidental contamination of fuel-blending waste streams.[1][2]

Detailed Step-by-Step Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired reagents, contaminated weighing boats, or failed reaction solids.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to the compound's acidity.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[3][4][5]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid".[1][2]

    • Hazards: Check "Toxic" and "Corrosive".

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Protocol B: Disposal of Mother Liquors (Solutions)

Use this for reaction mixtures or HPLC waste.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize carefully with Sodium Bicarbonate (

    
    ) to pH 5–9 before adding to the waste carboy. This prevents gas generation inside the waste container.
    
    • Caution: Neutralization is for safety during storage, NOT for drain disposal.

  • Segregation: Pour into the Halogenated Solvent Waste container (Red can/carboy).

    • Why? The presence of the Trifluoromethoxy (

      
      ) and Dichloro (
      
      
      ) groups requires the waste handler to use incinerators capable of scrubbing HF and HCl gases [1].
  • Log Entry: Record the volume and approximate concentration on the waste log sheet.

Protocol C: Empty Container Management

Use this for the original supplier bottle.

  • Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., Acetone or Dichloromethane).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Solvent Waste container.

  • Defacing: Cross out the original label or remove it.

  • Final Step: Place the dry, uncapped bottle in the glass recycling bin or trash, depending on local facility rules for "RCRA Empty" containers [2].

Emergency Response: Spillage

In the event of a spill outside the fume hood, follow this specific workflow to minimize exposure and contamination.

SpillResponseSpillSpill DetectedIsolateIsolate Area &Alert PersonnelSpill->IsolatePPEDon PPE:Nitrile Gloves x2,Goggles, Lab CoatIsolate->PPEAbsorbCover withVermiculite orSpill PadsPPE->AbsorbNeutralizeIf Wet/Acidic:Sprinkle SodiumBicarbonateAbsorb->NeutralizeCollectSweep intoHDPE Bag/BucketNeutralize->CollectWashWash Area withSoap & WaterCollect->WashDisposalLabel asHalogenated DebrisCollect->Disposal

Figure 2: Emergency spill response workflow.[1][2] Immediate isolation and proper neutralization are critical to prevent respiratory irritation from acid vapors.

Regulatory Compliance & Scientific Rationale

Why High-Temperature Incineration? The trifluoromethoxy group (

RCRA Classification (USA): While this specific isomer may not have a unique "U" or "P" list code, it falls under the characteristic of Toxicity and potentially Corrosivity (D002) if in aqueous solution. It must be managed as a "Hazardous Waste" under 40 CFR 261 [4].

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: Phenylacetic Acid Derivatives and Halogenated Compounds.Link

  • US Environmental Protection Agency (EPA). (2025). RCRA Empty Container Regulations (40 CFR 261.7).Link

  • ResearchGate. (2025).[6] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.Link

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link

Personal protective equipment for handling 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Analysis

As researchers, we often treat phenylacetic acid derivatives as routine intermediates. However, 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid requires a heightened safety posture due to its specific halogenated motif.

The presence of the trifluoromethoxy (-OCF₃) group significantly alters the physicochemical profile compared to a standard phenylacetic acid. This group increases lipophilicity, potentially enhancing skin permeation rates compared to non-fluorinated analogs. Consequently, standard "splash protection" protocols are insufficient; we must adopt a "barrier integrity" mindset.

Hazard Profile (GHS Classification)
  • Signal Word: WARNING (Treat as Danger for direct handling)

  • Primary Hazards:

    • H315: Causes skin irritation (Potential for delayed chemical burns due to occlusion).

    • H319: Causes serious eye irritation (Acidic solid particulates are high-risk for corneal abrasion).

    • H335: May cause respiratory irritation (Mucosal membrane damage).

Part 2: Strategic PPE Selection (The "Why")

Do not simply "wear PPE." Select PPE based on the specific permeation risks of halogenated organic acids.

Hand Protection: The "Double-Barrier" Standard

Recommendation: Double-gloving with Nitrile.

  • The Science: Standard 4-mil nitrile gloves provide excellent splash protection against aqueous acids but have variable breakthrough times for halogenated organic acids in organic solvents (like DCM or DMSO). The -OCF₃ group facilitates solvent interaction.

  • Protocol:

    • Inner Layer: 4-mil Nitrile (Bright color, e.g., blue/purple) - Acts as the last line of defense.

    • Outer Layer: 5-mil+ Nitrile (Contrasting color, e.g., white/orange) - Acts as the sacrificial layer.

    • Change Frequency: Immediately upon any visible splash. Every 60 minutes during active handling.

Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vented).

  • The Science: Safety glasses with side shields are inadequate for fine powders. Static charge (common in fluorinated solids) can cause particles to "jump" or remain suspended, bypassing side shields.

  • Protocol: Use ANSI Z87.1 compliant goggles that form a complete seal around the eyes.

Respiratory Protection

Recommendation: Certified Fume Hood (Face velocity: 80–100 fpm).

  • The Science: Inhalation of acidic particulates causes immediate bronchial constriction.

  • Protocol: All weighing and solubilization must occur inside the hood. If working outside a hood (not recommended), a half-face respirator with P100/OV cartridges is mandatory.

Summary of PPE Specifications
ComponentSpecificationCritical Failure Point
Glove Material Nitrile (100%)Latex (Poor organic acid resistance)
Glove Thickness Min 0.11 mm (4 mil)< 3 mil (Micro-tears likely)
Eye Protection Indirect Vented GogglesSafety Glasses (Gap exposure)
Body Defense Lab Coat (Poly/Cotton), closed frontOpen cuffs / Exposed skin

Part 3: Operational Workflow & Logic

Diagram 1: PPE Decision Matrix

This logic gate ensures you are adequately protected before opening the container.

PPE_Decision_Matrix cluster_check Self-Validation Check Start Task Identification State Physical State? Start->State Solid Solid / Powder Handling State->Solid Weighing/Transfer Solution Solution / Synthesis State->Solution Dissolving/Reacting Risk1 Risk: Airborne Particulates Static Dispersion Solid->Risk1 Risk2 Risk: Splash & Permeation (Solvent Carrier Effect) Solution->Risk2 PPE_Solid REQUIRED: 1. Fume Hood 2. Goggles (Seal) 3. Single Nitrile Gloves Risk1->PPE_Solid PPE_Soln REQUIRED: 1. Fume Hood 2. Face Shield + Goggles 3. Double Nitrile Gloves Risk2->PPE_Soln Check Check Glove Integrity Check Hood Airflow PPE_Solid->Check PPE_Soln->Check

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the chemical.

Step-by-Step Handling Protocol
1. Preparation (The "Static Check")

Fluorinated aromatic acids are prone to static buildup.

  • Action: Use an ionizing bar or anti-static gun inside the weigh station if available.

  • Validation: Ensure the balance is stable. If powder "flies" away from the spatula, stop. Increase humidity or use an anti-static gun.

2. Weighing & Transfer
  • Action: Weigh into a tared vial inside the fume hood.

  • Technique: Do not use weighing paper (risk of spill). Use a glass funnel or weigh directly into the reaction vessel.

  • Cleanup: Wipe the balance area with a damp tissue (water/surfactant) immediately after weighing to capture invisible dust.

3. Solubilization
  • Solvent Choice: Soluble in DCM, DMSO, Methanol, Ethyl Acetate.

  • Exotherm Warning: Dissolution in basic media (e.g., NaOH, amines) will be exothermic. Add the solid slowly to the solution, not the reverse.

Part 4: Emergency Response & Disposal[1]

Diagram 2: Exposure Response Workflow

Immediate action reduces injury severity from acidic organic compounds.

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Remove Gloves/Clothing 2. Flush Water (15 min) 3. Do NOT Neutralize Skin->Act_Skin Act_Eye 1. Eye Wash Station 2. Force Eyelids Open 3. Flush (15 min) Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Seek Medical Support Inhale->Act_Inhale Medical Seek Medical Attention (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 2: Workflow for immediate emergency response following exposure.

Disposal Protocol

Crucial Distinction: This is a Halogenated organic waste.

  • Segregation: Do NOT mix with non-halogenated solvents (like acetone/ethanol waste) if your facility separates them. The chlorine and fluorine content requires specific incineration protocols to prevent the formation of dioxins or HF gas in the incinerator scrubbers.

  • Labeling: Clearly mark as "Halogenated Organic Acid - Corrosive/Irritant."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion over time.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Phenylacetic Acid Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][1]

  • University of Illinois Division of Research Safety. Halogenated Waste Disposal Guidelines. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.